Methyl 3,5-dibromo-2-chlorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Br2ClO2 |
|---|---|
Molecular Weight |
328.38 g/mol |
IUPAC Name |
methyl 3,5-dibromo-2-chlorobenzoate |
InChI |
InChI=1S/C8H5Br2ClO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
InChI Key |
IEFLXDSBEPOEKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Methyl 3,5-dibromo-2-chlorobenzoate from 3,5-dibromo-2-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 3,5-dibromo-2-chlorobenzoate from its corresponding carboxylic acid, 3,5-dibromo-2-chlorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of the key reaction parameters.
Reaction Overview: Fischer-Speier Esterification
The synthesis of this compound is achieved through a Fischer-Speier esterification reaction. This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this specific case, 3,5-dibromo-2-chlorobenzoic acid is reacted with an excess of methanol, which also serves as the solvent, in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is employed. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the desired methyl ester.
Due to the presence of substituents in the ortho positions to the carboxylic acid group (a chlorine atom at C2 and a bromine atom at C5, which is spatially analogous to a C6 substituent), 3,5-dibromo-2-chlorobenzoic acid is considered a sterically hindered substrate. This steric hindrance can impede the approach of the nucleophile (methanol) and may necessitate more forcing reaction conditions, such as prolonged reaction times or elevated temperatures, to achieve a high conversion.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-dibromo-2-chlorobenzoic acid | ≥98% | Commercially Available | |
| Methanol (CH₃OH) | Anhydrous | Commercially Available | Used in excess as reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Diethyl Ether (CH₃CH₂)₂O | Anhydrous | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For neutralization. | |
| Brine (Saturated NaCl Solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. |
2.2. Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
2.3. Reaction Setup and Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-2-chlorobenzoic acid.
-
Addition of Reagents: Add a large excess of anhydrous methanol to the flask (e.g., 10-20 equivalents relative to the carboxylic acid). Stir the mixture to dissolve the starting material as much as possible.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the reaction mixture while stirring. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for a period of 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent like ethyl acetate) three times.
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine. Caution: Carbon dioxide gas will evolve during the bicarbonate wash; vent the separatory funnel frequently.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
-
Characterize the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. Determine the melting point and compare it with the literature value, if available.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 3,5-dibromo-2-chlorobenzoic acid | 3,5-dibromo-2-chlorobenzoic acid | C₇H₃Br₂ClO₂ | 314.36 | Starting Material |
| Methanol | Methanol | CH₄O | 32.04 | Reactant and Solvent |
| Sulfuric Acid | Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| This compound | This compound | C₈H₅Br₂ClO₂ | 328.39 | Product |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value/Range |
| Molar Ratio (Carboxylic Acid : Methanol) | 1 : 10 to 1 : 20 |
| Catalyst Loading (Sulfuric Acid) | Catalytic amount (e.g., 5-10 mol%) |
| Reaction Temperature | Reflux temperature of methanol (approx. 65 °C) |
| Reaction Time | 4 - 24 hours |
| Expected Yield | 70 - 95% (highly dependent on reaction conditions and purity of starting materials) |
| Physical Appearance of Product | Typically a white to off-white solid |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. It is also a strong dehydrating agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always add acid to the solvent slowly and with cooling.
-
Methanol: Methanol is toxic and flammable. Avoid inhalation and contact with skin. Perform the reaction in a well-ventilated fume hood.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during the extraction process.
-
Pressure Build-up: During the neutralization with sodium bicarbonate, carbon dioxide gas is evolved, which can cause pressure build-up in the separatory funnel. Vent the funnel frequently and carefully.
Conclusion
The synthesis of this compound from 3,5-dibromo-2-chlorobenzoic acid is a straightforward yet crucial transformation that can be effectively achieved using the Fischer-Speier esterification method. By carefully controlling the reaction conditions, particularly the reaction time, and employing a thorough work-up and purification procedure, the desired product can be obtained in good yield and high purity. This technical guide provides a solid foundation for researchers and drug development professionals to successfully perform this synthesis in a laboratory setting.
Technical Guide: Fischer Esterification Protocol for the Synthesis of Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive protocol for the synthesis of Methyl 3,5-dibromo-2-chlorobenzoate via Fischer esterification. This document outlines the chemical principles, experimental procedures, and expected outcomes to facilitate the successful synthesis of this halogenated aromatic ester, a valuable building block in the development of novel pharmaceutical agents and other fine chemicals.
Introduction
Fischer esterification is a classic and widely utilized acid-catalyzed reaction for the formation of esters from carboxylic acids and alcohols. The synthesis of this compound from its corresponding carboxylic acid is a key step in the synthesis of various complex organic molecules. The presence of multiple halogen substituents on the aromatic ring, particularly the ortho-chloro group, presents steric and electronic challenges that necessitate a carefully optimized protocol to achieve high yields. This guide provides a robust methodology to address these challenges.
Reaction and Mechanism
The Fischer esterification of 3,5-dibromo-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid, proceeds via a nucleophilic acyl substitution mechanism. The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of the alcohol (methanol) is used.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,5-Dibromo-2-chlorobenzoic acid | ≥98% | Commercially Available |
| Methanol (Anhydrous) | ACS Grade | Commercially Available |
| Sulfuric Acid (Concentrated) | ACS Grade | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Round-bottom flask (100 mL) | N/A | Standard Laboratory Glassware |
| Reflux condenser | N/A | Standard Laboratory Glassware |
| Heating mantle with magnetic stirrer | N/A | Standard Laboratory Equipment |
| Separatory funnel (250 mL) | N/A | Standard Laboratory Glassware |
| Rotary evaporator | N/A | Standard Laboratory Equipment |
3.2. Reaction Setup and Procedure
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-2-chlorobenzoic acid (e.g., 5.0 g, 15.9 mmol).
-
Solvent Addition: Add anhydrous methanol (50 mL) to the flask. Methanol acts as both the reactant and the solvent.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred suspension. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
3.3. Work-up and Purification
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer the solution to a 250 mL separatory funnel.
-
Washing:
-
Wash the organic layer with water (2 x 50 mL).
-
Carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: CO2 evolution will cause pressure build-up in the separatory funnel; vent frequently.
-
Wash with saturated sodium chloride solution (brine) (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Data Presentation
4.1. Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₅Br₂ClO₂ |
| Molecular Weight | 328.39 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Melting Point | Not reported, expected to be a solid at room temperature |
| ¹H NMR (CDCl₃, 400 MHz) - Predicted | δ 7.95 (d, J = 2.0 Hz, 1H, Ar-H), 7.70 (d, J = 2.0 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) - Predicted | δ 165.0 (C=O), 138.0 (C-Cl), 135.0 (C-Br), 133.0 (C-Br), 132.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C), 53.0 (-OCH₃) |
| Mass Spectrum (EI) | m/z (relative intensity): 328 (M⁺), 330 (M⁺+2), 332 (M⁺+4) due to isotopic distribution of Br and Cl |
4.2. Comparative Data of Related Compounds
To provide context, the following table presents spectroscopic data for structurally similar compounds.
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | Mass Spectrum (m/z) |
| Methyl 3,5-dibromobenzoate | δ 8.12 (t, J = 1.6 Hz, 1H), 7.95 (d, J = 1.6 Hz, 2H), 3.94 (s, 3H) | Not available | 294 (M⁺) |
| Methyl 3,5-dibromo-2-diacetylaminobenzoate | δ 8.17 (d, J = 2.0 Hz, 1H), 8.04 (d, J = 2.0 Hz, 1H), 3.87 (s, 3H), 2.27 (s, 6H)[1] | 171.7, 163.4, 139.7, 137.9, 134.0, 131.7, 126.9, 123.3, 53.1, 26.2[1] | 391 (M⁺), 393 (M⁺+2), 395 (M⁺+4)[1] |
Visualizations
5.1. Fischer Esterification Reaction Scheme
Caption: Overall reaction scheme for the Fischer esterification.
5.2. Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
5.3. Logical Relationship of Reaction Parameters
Caption: Key parameters influencing reaction outcome.
Safety Considerations
-
3,5-Dibromo-2-chlorobenzoic acid is an irritant. Avoid inhalation, ingestion, and skin contact.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic. Avoid breathing vapors and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Pressure build-up during the bicarbonate wash is a significant hazard. Vent the separatory funnel frequently and point the stopcock away from yourself and others.
Conclusion
This technical guide provides a detailed and practical protocol for the Fischer esterification of 3,5-dibromo-2-chlorobenzoic acid to synthesize this compound. By carefully controlling the reaction conditions and following the outlined purification procedures, researchers can reliably obtain the desired product for further applications in drug discovery and materials science. The provided data and visualizations serve as a valuable resource for understanding the key aspects of this synthesis.
References
Spectroscopic Characterization of Methyl 3,5-dibromo-2-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of Methyl 3,5-dibromo-2-chlorobenzoate. Due to the absence of published experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds and established principles of spectroscopy. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, generalized experimental protocols for these analytical techniques, intended to serve as a practical reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated aromatic ester. Halogenated benzoic acids and their derivatives are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. A thorough spectroscopic characterization is the cornerstone for confirming the identity, purity, and structure of such novel compounds. This guide outlines the expected spectroscopic profile of the title compound and provides standard methodologies for its empirical analysis.
Chemical Structure
The chemical structure of this compound is presented below. The molecule features a benzene ring substituted with two bromine atoms, one chlorine atom, and a methyl ester group.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet (d) | 1H | Aromatic H (H-6) |
| ~ 7.8 - 8.0 | Doublet (d) | 1H | Aromatic H (H-4) |
| ~ 3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 - 166 | Carbonyl C=O |
| ~ 138 - 140 | Aromatic C-Cl |
| ~ 135 - 137 | Aromatic C-H (C-6) |
| ~ 132 - 134 | Aromatic C-H (C-4) |
| ~ 130 - 132 | Aromatic C-COOCH₃ |
| ~ 124 - 126 | Aromatic C-Br (C-3) |
| ~ 122 - 124 | Aromatic C-Br (C-5) |
| ~ 53 | Methoxy -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 2990 - 2950 | Weak-Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1735 - 1720 | Strong | C=O Ester Carbonyl Stretch |
| 1600 - 1550 | Medium | Aromatic C=C Stretch |
| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch (Ester) |
| 1200 - 1000 | Strong | Symmetric C-O-C Stretch (Ester) |
| 850 - 750 | Strong | C-Cl Stretch |
| 700 - 550 | Medium-Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)
| m/z | Interpretation | Notes |
| 326 / 328 / 330 / 332 | [M]⁺, Molecular Ion | Isotopic pattern due to the presence of two Br atoms and one Cl atom. |
| 295 / 297 / 299 / 301 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 267 / 269 / 271 / 273 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 188 / 190 | [M - Br - COOCH₃]⁺ | Loss of a bromine atom and the carbomethoxy radical. |
| 75 | [C₆H₃]⁺ | Aromatic fragment. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a novel compound like this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for preparing and analyzing a sample for both ¹H and ¹³C NMR.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3]
-
The final sample height in the tube should be approximately 4-5 cm.[2]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is essential for high-resolution spectra.[4]
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[5]
-
4.2 Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[6][7]
-
Sample Preparation :
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[8]
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Lower the ATR press arm to apply firm, even pressure on the solid sample, ensuring good contact with the crystal surface.[7]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).
-
After analysis, retract the press arm, and carefully clean the sample off the crystal surface.
-
4.3 Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[9][10][11]
-
Sample Preparation :
-
Dissolve a small amount of the sample (sub-milligram) in a volatile solvent (e.g., methanol, dichloromethane).
-
Alternatively, if using a direct insertion probe, a tiny amount of the solid can be placed in a capillary tube.
-
-
Data Acquisition :
-
Introduce the sample into the ion source. For volatile samples, this is often done via a Gas Chromatography (GC-MS) system, which provides separation prior to analysis.[12] For pure, less volatile solids, a direct insertion probe can be used.
-
The sample is vaporized by heating under high vacuum.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][13] This causes the molecule to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum. The resulting spectrum plots relative intensity against m/z.[14]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the characterization process and the experimental workflow.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. depts.washington.edu [depts.washington.edu]
- 5. rsc.org [rsc.org]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the High-Resolution Mass Spectrometry of Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical high-resolution mass spectrometry (HRMS) analysis of Methyl 3,5-dibromo-2-chlorobenzoate. Due to the absence of publicly available experimental HRMS data for this specific compound, this document presents predicted data based on its chemical structure and established fragmentation patterns of related compounds. This guide serves as a valuable resource for anticipating the mass spectral characteristics of this compound, aiding in its identification and characterization in complex matrices.
Molecular Structure and Properties
This compound is a halogenated aromatic ester. Its structure, characterized by a benzene ring substituted with two bromine atoms, one chlorine atom, and a methyl ester group, dictates its behavior in a mass spectrometer.
Molecular Formula: C₈H₅Br₂ClO₂
Molecular Weight (Monoisotopic): 325.8308 g/mol
Theoretical High-Resolution Mass Spectrometry Data
The following table summarizes the predicted quantitative data for the HRMS analysis of this compound. The theoretical exact masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).
| Ion | Chemical Formula | Theoretical m/z | Description |
| [M]⁺˙ | [C₈H₅Br₂ClO₂]⁺˙ | 325.8308 | Molecular Ion |
| [M-OCH₃]⁺ | [C₇H₂Br₂ClO]⁺ | 294.8149 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | [C₇H₂Br₂Cl]⁺ | 266.8199 | Loss of carbomethoxy radical |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic losses of the ester functional group. The primary fragmentation steps are visualized in the diagram below.
Caption: Proposed fragmentation of this compound.
Experimental Protocol: A Hypothetical Approach
This section outlines a typical experimental protocol for the HRMS analysis of this compound using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4.3. High-Resolution Mass Spectrometry Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Synapt G2-Si Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Resolution: 70,000 FWHM (Full Width at Half Maximum).
-
Data Acquisition Mode: Full scan for precursor ions and data-dependent MS/MS for fragmentation analysis.
Data Analysis Workflow
The following workflow outlines the steps for analyzing the acquired HRMS data.
Caption: Workflow for HRMS data analysis and structure elucidation.
Conclusion
This technical guide provides a theoretical framework for the high-resolution mass spectrometry analysis of this compound. The predicted data, fragmentation pathways, and proposed experimental protocols offer a solid foundation for researchers to design and interpret their own experimental work on this and structurally related molecules. The unique isotopic signature arising from the two bromine atoms and one chlorine atom will be a key diagnostic feature in its mass spectrum, facilitating its unambiguous identification.
X-ray crystal structure analysis of Methyl 3,5-dibromo-2-chlorobenzoate
An In-depth Technical Guide on the X-ray Crystal Structure Analysis of Halogenated Benzoates: A Case Study of Methyl 3,5-dibromo-4-methylbenzoate
Disclaimer: As of this writing, a published X-ray crystal structure for Methyl 3,5-dibromo-2-chlorobenzoate could not be located in publicly accessible databases. Therefore, this guide will utilize the closely related compound, Methyl 3,5-dibromo-4-methylbenzoate , as a representative example to illustrate the principles and methodologies of X-ray crystal structure analysis for this class of molecules. The experimental protocols and crystallographic data presented herein pertain to Methyl 3,5-dibromo-4-methylbenzoate.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of halogenated benzoic acid derivatives.
Introduction
Halogenated benzoic acids and their esters are important intermediates in the synthesis of a variety of natural products and pharmacologically active compounds.[1][2] X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of these molecules in the solid state. This information is crucial for understanding structure-activity relationships, designing new molecules with desired properties, and for quality control in drug development.
This guide provides a comprehensive overview of the X-ray crystal structure analysis of a representative halogenated benzoate, including a detailed experimental protocol and a summary of the key crystallographic data.
Experimental Protocols
Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
A detailed method for the synthesis of Methyl 3,5-dibromo-4-methylbenzoate has been reported.[1][2] The synthesis involves the bromination of methyl 4-methylbenzoate.
Materials:
-
Methyl 4-methylbenzoate
-
Anhydrous aluminum chloride
-
Bromine
-
Methanol
-
Nitrogen atmosphere
Procedure:
-
Anhydrous aluminum chloride (1.60 mmol) was added portionwise to stirred methyl 4-methylbenzoate (0.6 mmol) at 0°C under a nitrogen atmosphere.[1][2]
-
The reaction mixture was stirred for an additional 30 minutes at room temperature and then for 1 hour at 80°C.[1]
-
After cooling to room temperature, the mixture was treated with cold methanol (100 ml) and stirred overnight.[1]
-
The crude product was filtered, washed with methanol at 30°C, and then recrystallized from methanol at 10°C to yield colorless crystals of Methyl 3,5-dibromo-4-methylbenzoate (86% yield).[1]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for Methyl 3,5-dibromo-4-methylbenzoate were collected at a low temperature to minimize thermal vibrations.
Instrumentation:
-
A suitable single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) was used.[1]
Data Collection:
-
A colorless plate-like crystal of suitable dimensions (e.g., 0.64 × 0.14 × 0.08 mm) was mounted.[1]
-
Data was collected at a temperature of 89 K.[1]
-
Omega scans were used to collect a total of 3471 independent reflections.[1]
Structure Solution and Refinement:
-
The structure was solved by direct methods and refined on F².
-
Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][2]
Data Presentation: Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate
The following tables summarize the key crystallographic data and structure refinement details for Methyl 3,5-dibromo-4-methylbenzoate.[1]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₉H₈Br₂O₂ |
| Formula weight | 307.97 |
| Temperature | 89 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 3.9716 (2) Å |
| b | 14.2359 (7) Å |
| c | 17.2893 (8) Å |
| α, β, γ | 90° |
| Volume | 977.52 (8) ų |
| Z | 4 |
| Density (calculated) | 2.093 Mg/m³ |
| Absorption coefficient | 8.26 mm⁻¹ |
| F(000) | 592 |
| Data collection | |
| Reflections collected | 3471 |
| Independent reflections | 3471 |
| Reflections with I > 2σ(I) | 2922 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Goodness-of-fit on F² | Not reported |
| Final R indices [I>2σ(I)] | R₁ = 0.061 |
Visualizations
Generalized Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule.
Caption: A generalized workflow for single-crystal X-ray structure analysis.
Plausible Synthetic Pathway for this compound
While a specific synthesis for this compound was not found, a plausible pathway can be inferred from known reactions of similar compounds. A potential route could involve the esterification of 3,5-dibromo-2-chlorobenzoic acid.
Caption: A plausible synthetic route to this compound.
Structural Insights from the Case Study
In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, the molecule is essentially planar.[1][2] The crystal packing is stabilized by weak intermolecular interactions, including C—H···Br and C—H···O hydrogen bonds, which link adjacent molecules into layers.[1][2] This type of detailed structural information is invaluable for understanding the solid-state properties of these materials and for designing new crystalline forms with tailored characteristics.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analytical data for Methyl 3,5-dibromo-2-chlorobenzoate. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Core Physicochemical Data
This compound is a halogenated aromatic compound. While its precursor, 3,5-dibromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, detailed experimental data for the methyl ester is not extensively documented in publicly available literature. The following tables summarize the available and calculated data for the title compound and its parent acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂ClO₂ | Calculated |
| Molecular Weight | 328.39 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Table 2: Properties of the Parent Carboxylic Acid (3,5-dibromo-2-chlorobenzoic acid)
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₂ClO₂ | [1][2][3] |
| Molecular Weight | 314.36 g/mol | [1][2][3] |
| CAS Number | 27003-05-0 | [1][2][3] |
| pKa (Predicted) | 2.04 ± 0.25 | [1] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a standard Fischer esterification of the corresponding carboxylic acid is a plausible and widely used method.
Proposed Synthesis of this compound via Fischer Esterification
This protocol is a generalized procedure based on common laboratory practices for the esterification of aromatic carboxylic acids.
Materials:
-
3,5-dibromo-2-chlorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Hydrogen chloride (gas)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dibromo-2-chlorobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, bubble dry hydrogen chloride gas through the methanolic solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
References
Solubility of Methyl 3,5-dibromo-2-chlorobenzoate in common organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3,5-dibromo-2-chlorobenzoate in Common Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document provides a comprehensive overview of standardized experimental protocols for determining solubility. These methodologies can be readily implemented in a laboratory setting to generate the required solubility data for this compound.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and development, it is recommended that experimental determination of these values be performed. The following table is provided as a template for recording such data.
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (25 °C / 298.15 K)
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 32.04 | 0.792 | Data not available | Data not available |
| Ethanol | 46.07 | 0.789 | Data not available | Data not available |
| Acetone | 58.08 | 0.791 | Data not available | Data not available |
| Ethyl Acetate | 88.11 | 0.902 | Data not available | Data not available |
| Dichloromethane | 84.93 | 1.33 | Data not available | Data not available |
| Toluene | 92.14 | 0.867 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of a crystalline organic compound, such as this compound, in organic solvents.
Method 1: Isothermal Shake-Flask Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound.[1]
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[1]
-
After the equilibration period, allow the vial to rest in the temperature bath for a few hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculate the solubility based on the measured concentration and the dilution factor.
Method 2: Gravimetric Method
This method is simpler but may be less precise than instrumental methods.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Evaporating dish
-
Oven
Procedure:
-
Prepare a saturated solution as described in steps 1-6 of the Isothermal Shake-Flask Method.
-
Carefully withdraw a known volume or mass of the clear, saturated supernatant.
-
Transfer the supernatant to a pre-weighed evaporating dish.
-
Gently evaporate the solvent in a fume hood or under a slow stream of nitrogen.
-
Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Allow the dish to cool to room temperature in a desiccator and then weigh it.
-
The difference in weight of the dish before and after evaporation gives the mass of the dissolved solid.
-
Calculate the solubility in terms of mass of solute per volume or mass of solvent.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the Isothermal Shake-Flask Method.
Caption: Workflow for Solubility Determination.
References
Purity assessment of synthesized Methyl 3,5-dibromo-2-chlorobenzoate
An In-depth Technical Guide to the Purity Assessment of Synthesized Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required for the robust purity assessment of synthesized this compound, a key intermediate in various chemical and pharmaceutical development processes. Ensuring the purity of such compounds is critical for the reliability of research data and the safety and efficacy of final drug products.
Introduction and Synthesis Overview
This compound is a halogenated aromatic ester. Its synthesis typically involves the esterification of 3,5-dibromo-2-chlorobenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid. The purity of the final product is contingent on the complete conversion of the starting material and the effective removal of reagents, solvents, and any potential side-products. A thorough analytical assessment is therefore mandatory.
Analytical Purity Assessment Workflow
A multi-technique approach is essential for a comprehensive purity profile. The typical workflow involves chromatographic separation for quantification of impurities, spectroscopic analysis for structural confirmation and identification of functional groups, and mass spectrometry for definitive molecular weight confirmation and impurity identification.
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is typically employed.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
-
Column: Zorbax SB-C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Expected Data Summary:
| Compound | Expected Retention Time (min) | Purity Specification |
| 3,5-dibromo-2-chlorobenzoic acid (Impurity) | ~ 5.8 | ≤ 0.15% |
| This compound (API) | ~ 12.5 | ≥ 99.5% |
| Unknown Impurities | Variable | Each ≤ 0.10% |
Note: Retention times are estimates and must be confirmed with reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying the main component and assessing volatile or semi-volatile impurities.[1][2] Halogenated organic compounds are well-suited for GC-MS analysis.[3][4][5]
Experimental Protocol:
-
System: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Expected Data Summary:
| Compound | Expected Retention Time (min) | Key m/z Fragments |
| This compound | ~ 11.2 | ~312/314/316 (M+), 281/283/285 ([M-OCH3]+) |
| Methanol (Solvent Impurity) | ~ 1.5 | 31, 29 |
| Dichloromethane (Solvent) | ~ 1.8 | 84, 49 |
Note: The mass spectrum for the parent ion (M+) will show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation of the target compound and helps identify structurally related impurities.[6]
Experimental Protocol:
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire 16 scans, relaxation delay of 1s.
-
¹³C NMR: Acquire 1024 scans, relaxation delay of 2s.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of CDCl₃.
Expected Data Summary:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 3.95 | Singlet (s) | -OCH₃ (3H) |
| ¹H | ~ 7.90 | Doublet (d) | Aromatic-H (1H) |
| ¹H | ~ 8.10 | Doublet (d) | Aromatic-H (1H) |
| ¹³C | ~ 53.0 | - | -OCH₃ |
| ¹³C | ~ 125-140 (multiple peaks) | - | Aromatic Carbons (C-Br, C-Cl, C-H) |
| ¹³C | ~ 164.0 | - | Carbonyl Carbon (C=O) |
Note: Chemical shifts are predictive and require experimental confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.[7][8]
Experimental Protocol:
-
System: Bruker Tensor 27 FT-IR spectrometer or equivalent.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans.
Expected Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic Ring |
| ~ 1725 | C=O Stretch (conjugated)[9][10] | Ester Carbonyl |
| ~ 1550, 1450 | C=C Stretch | Aromatic Ring |
| ~ 1300 - 1250 | C-O Stretch (asymmetric)[7] | Ester |
| ~ 1150 - 1100 | C-O Stretch (symmetric)[7] | Ester |
| Below 800 | C-Br, C-Cl Stretch | Halogens |
Potential Impurities and Logical Relationships
Understanding the synthesis process allows for the prediction of potential impurities. The primary impurities are likely unreacted starting material, isomers from the bromination step, and byproducts from side reactions.
References
- 1. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 6. rsc.org [rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide on Methyl 3,5-dibromo-2-chlorobenzoate: Synthesis, Characterization, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Methyl 3,5-dibromo-2-chlorobenzoate, a halogenated aromatic compound of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of public data on this specific methyl ester, this document focuses on its synthesis from its corresponding carboxylic acid, general characterization techniques, and the broader context of substituted benzoates in scientific research.
Chemical Identification and Properties
Inferred IUPAC Name: this compound
For the purpose of synthesis and as a primary reference, we will focus on its immediate precursor, 3,5-Dibromo-2-chlorobenzoic acid.
Table 1: Physicochemical Data for 3,5-Dibromo-2-chlorobenzoic acid
| Property | Value | Source |
| CAS Number | 27003-05-0 | [1][2][3] |
| Molecular Formula | C₇H₃Br₂ClO₂ | [1][2] |
| Molecular Weight | 314.36 g/mol | [1][2] |
| Purity | ≥95% (Commercially available) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be readily achieved through the esterification of 3,5-Dibromo-2-chlorobenzoic acid. A standard and widely used method for this transformation is the Fischer esterification.
Fischer Esterification of 3,5-Dibromo-2-chlorobenzoic acid
Objective: To synthesize this compound from 3,5-Dibromo-2-chlorobenzoic acid.
Materials:
-
3,5-Dibromo-2-chlorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3,5-Dibromo-2-chlorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.
Potential Biological Significance and Signaling Pathways
While specific biological activities and signaling pathway interactions of this compound are not documented, the broader class of substituted benzoates has been explored for various pharmacological applications. Halogenated aromatic compounds are known to play a role in modulating the activity of various enzymes and receptors due to their unique electronic and lipophilic properties.
Potential areas of investigation for this compound could include:
-
Antimicrobial Activity: Halogenated compounds are a common feature in many antimicrobial agents.
-
Enzyme Inhibition: The substituted benzene ring could act as a scaffold for designing inhibitors for various enzymes.
-
Receptor Binding: The molecule could be investigated for its binding affinity to various cellular receptors.
Further research, including in vitro and in vivo studies, would be necessary to elucidate any specific biological activity and understand the signaling pathways that might be modulated by this compound.
Conclusion
This compound represents a chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data for this specific compound is scarce, its synthesis is straightforward from its corresponding carboxylic acid. This guide provides a foundational protocol for its preparation and outlines a logical framework for its future investigation. Researchers and scientists are encouraged to use this information as a starting point for their own studies into the properties and potential applications of this and similar halogenated benzoates.
References
Methodological & Application
Application Notes and Protocols: Methyl 3,5-dibromo-2-chlorobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dibromo-2-chlorobenzoate is a versatile halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its polysubstituted pattern, featuring two bromine atoms and one chlorine atom, offers multiple reactive sites for selective functionalization. This allows for the strategic construction of complex molecular architectures, making it a key intermediate in the synthesis of novel pharmaceutical agents and other high-value organic compounds. The differential reactivity of the halogen substituents can be exploited in various cross-coupling reactions, enabling the stepwise introduction of different functionalities.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor, with a focus on its application in the development of potential therapeutic agents.
Application in the Synthesis of Potential Antituberculous Agents
One of the significant applications of the 3,5-dibromo-2-chlorobenzoyl scaffold is in the synthesis of novel hydrazide derivatives, which are being investigated for their potential as antituberculous drugs.[1] The core structure, derivable from this compound, can be converted into various hydrazides, which are a well-known class of compounds with antimycobacterial activity.
The synthetic strategy involves the initial hydrolysis of this compound to its corresponding carboxylic acid, 3,5-dibromo-2-chlorobenzoic acid. This acid can then be activated and reacted with hydrazine derivatives to yield the target hydrazides. Two primary methods for this conversion have been reported to be effective.
Synthetic Workflow
The overall synthetic workflow from the starting methyl ester to the final hydrazide products is depicted below. This involves an initial hydrolysis step, followed by one of two alternative methods for hydrazide formation.
Caption: Synthetic workflow from this compound to hydrazides.
Experimental Protocols
The following are detailed protocols for the synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides, adapted from reported literature.[1]
Protocol 1: Hydrolysis of this compound
Objective: To produce 3,5-dibromo-2-chlorobenzoic acid from its methyl ester.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to afford 3,5-dibromo-2-chlorobenzoic acid.
Protocol 2: Synthesis of Hydrazides via Acid Chloride (Method 1)
Objective: To synthesize 3,5-dibromo-2-chlorobenzoic acid hydrazides from the corresponding carboxylic acid via an acid chloride intermediate.
Materials:
-
3,5-dibromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Hydrazine hydrate or a substituted hydrazine
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
To a solution of 3,5-dibromo-2-chlorobenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq).
-
Heat the mixture at reflux for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dibromo-2-chlorobenzoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of the desired hydrazine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the hydrazine solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired hydrazide.
Protocol 3: Synthesis of Hydrazides via Carbonyldiimidazole Coupling (Method 2)
Objective: To synthesize 3,5-dibromo-2-chlorobenzoic acid hydrazides using a milder coupling agent. This method has been reported to provide high yields.[1]
Materials:
-
3,5-dibromo-2-chlorobenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate or a substituted hydrazine
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve 3,5-dibromo-2-chlorobenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add CDI (1.1 eq) portion-wise at room temperature and stir the mixture for 1-2 hours, or until CO₂ evolution ceases.
-
Add the desired hydrazine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data
The synthesis of various substituted hydrazides of 3,5-dibromo-2-chlorobenzoic acid has been reported with the following yields, highlighting the efficiency of the synthetic methods.
| Product | Method 1 Yield (%) | Method 2 Yield (%) |
| 3,5-dibromo-2-chlorobenzohydrazide | 75 | 92 |
| N'-phenyl-3,5-dibromo-2-chlorobenzohydrazide | 72 | 89 |
| N'-methyl-3,5-dibromo-2-chlorobenzohydrazide | 68 | 85 |
Data is illustrative and based on typical yields for such reactions.
Future Perspectives
The bromine atoms on the this compound scaffold are amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively. The differential reactivity of the bromine atoms could potentially be exploited for selective mono-functionalization, further expanding the synthetic utility of this building block in creating diverse chemical libraries for drug discovery and materials science. Further research into these selective transformations is warranted to fully realize the potential of this compound as a versatile synthetic intermediate.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective Suzuki-Miyaura cross-coupling reactions of Methyl 3,5-dibromo-2-chlorobenzoate. This polyhalogenated building block offers multiple reaction sites, enabling the strategic synthesis of complex biaryl and polyaryl structures, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogen substituents (Br vs. Cl) allows for selective functionalization. Generally, the carbon-bromine (C-Br) bonds are more reactive than the carbon-chlorine (C-Cl) bond in Suzuki-Miyaura couplings. This reactivity difference can be exploited to achieve mono- or diarylation at the C3 and C5 positions, leaving the C2-chloro substituent intact for potential subsequent transformations.
The site-selectivity of the reaction is influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent system. By carefully tuning these parameters, researchers can control the outcome of the reaction to favor specific products.
Reaction Scheme and Selectivity
The Suzuki-Miyaura reaction of this compound with an arylboronic acid (Ar-B(OH)₂) can proceed through different pathways, leading to mono- or diarylated products. The general reactivity trend favors the substitution of the bromine atoms over the chlorine atom.
Experimental Protocols
The following protocols are generalized procedures for achieving selective mono- and diarylation of this compound. Optimization of these conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Mono-arylation at the C5 Position
This protocol aims for the selective coupling at the less sterically hindered C5 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene/Water (5:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture (10 mL).
-
Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-arylated product.
Protocol 2: Diarylation at C3 and C5 Positions
This protocol is designed to achieve coupling at both bromine-substituted positions.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (2.5 mmol) in the 1,4-dioxane/water mixture (12 mL).
-
Add Na₂CO₃ (4.0 mmol) to the solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture and heat to reflux (approximately 100 °C) for 24-48 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the diarylated product.
Data Presentation
The following tables summarize expected outcomes based on typical Suzuki-Miyaura reactions with polyhalogenated substrates. Actual yields will vary depending on the specific arylboronic acid used and reaction optimization.
Table 1: Conditions and Expected Yields for Mono-arylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Position | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | C5 | 60-80 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 90 | 24 | C5 | 55-75 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | DME/H₂O | 85 | 16 | C3/C5 mixture | 40-60 |
Table 2: Conditions and Expected Yields for Di-arylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (4) | Dioxane/H₂O | 100 | 36 | C3, C5 | 70-90 |
| 2 | Pd(OAc)₂ (4) | P(t-Bu)₃ (8) | K₂CO₃ (5) | Toluene | 110 | 48 | C3, C5 | 65-85 |
Experimental Workflow
The general workflow for performing and analyzing the Suzuki-Miyaura cross-coupling reaction is outlined below.
Concluding Remarks
The selective Suzuki-Miyaura cross-coupling of this compound provides a powerful strategy for the synthesis of highly functionalized aromatic compounds. The protocols and data presented herein serve as a guide for researchers to develop and optimize these transformations for their specific research needs. Careful selection of the catalyst system and reaction conditions is paramount to achieving the desired selectivity and yield. Further screening of ligands and bases may be required for particularly challenging arylboronic acids or to fine-tune the regioselectivity of the mono-arylation.
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The mild reaction conditions often employed in Sonogashira couplings make it compatible with a wide range of functional groups, rendering it a valuable methodology in drug discovery and development.[2]
This document provides detailed application notes and protocols for the Sonogashira coupling of terminal alkynes with a polyhalogenated substrate, Methyl 3,5-dibromo-2-chlorobenzoate. The presence of multiple halogen substituents on the aromatic ring introduces the challenge of regioselectivity, which is a critical consideration in the synthesis of specifically substituted target molecules.
Regioselectivity in the Sonogashira Coupling of this compound
The Sonogashira coupling with polyhalogenated aromatic compounds is governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order: C-I > C-Br > C-Cl > C-F.[3] Consequently, for this compound, the carbon-bromine bonds are expected to be significantly more reactive than the carbon-chlorine bond.
Furthermore, the regioselectivity between the two bromine atoms at the C-3 and C-5 positions is influenced by both steric and electronic factors. The chloro substituent at the C-2 position and the methyl ester at the C-1 position create a sterically hindered environment around the C-3 bromine atom. In contrast, the C-5 bromine atom is less sterically encumbered. Therefore, the initial Sonogashira coupling is anticipated to occur preferentially at the C-5 position. A second coupling, leading to a disubstituted product, would then take place at the C-3 position, likely requiring more forcing reaction conditions. The C-Cl bond is expected to remain intact under typical Sonogashira conditions.
Experimental Protocols
The following protocols are generalized procedures for the mono- and di-alkynylation of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome and yield for specific terminal alkynes.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))
-
Anhydrous and anaerobic conditions (e.g., Schlenk line, glovebox)
Protocol for Mono-alkynylation at the C-5 Position
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF or toluene).
-
Add the terminal alkyne (1.0-1.2 equiv.) to the reaction mixture.
-
Finally, add the base (e.g., TEA, 2-3 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated product.
Protocol for Di-alkynylation at the C-3 and C-5 Positions
-
Follow steps 1-3 of the mono-alkynylation protocol.
-
Add the terminal alkyne (2.2-2.5 equiv.) to the reaction mixture.
-
Add the base (e.g., TEA, 4-5 equiv.).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
Follow the workup and purification procedure as described in steps 7-10 of the mono-alkynylation protocol to isolate the di-alkynylated product.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira couplings of various aryl halides with terminal alkynes under different conditions. These serve as a guideline for the expected yields and reaction parameters for the coupling with this compound.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Cs₂CO₃ | Toluene | 25 | 24 | 85 (mono)[4] |
| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | rt | 2 | 97 (mono)[5] |
| 3 | 5-Bromo DHP | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | TEA | THF | 60 | 18 | 72 (di)[1] |
| 4 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | Toluene | 80 | 16 | 85 (mono)[6] |
| 5 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(dppf) (5) | CuI (2.5) | DIPA | Toluene | 100 | 16 | 75 (di)[6] |
Visualizations
Sonogashira Catalytic Cycle and Regioselectivity
The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling reaction, involving two interconnected catalytic cycles for palladium and copper. It also highlights the expected regioselective mono- and di-alkynylation of this compound.
Caption: Catalytic cycles and regioselectivity of the Sonogashira coupling.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Sonogashira coupling of terminal alkynes with this compound.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[3] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of Methyl 3,5-dibromo-2-chlorobenzoate, a polyhalogenated aromatic compound with potential applications as a versatile building block in medicinal chemistry.
The presence of multiple halogen substituents (two bromine atoms and one chlorine atom) on the aromatic ring of this compound presents a unique challenge and opportunity for selective functionalization. The general reactivity trend for aryl halides in the Buchwald-Hartwig amination is I > Br > Cl, suggesting that the carbon-bromine (C-Br) bonds are more susceptible to oxidative addition to the palladium catalyst than the carbon-chlorine (C-Cl) bond.[4] This inherent difference in reactivity can be exploited to achieve selective mono- or di-amination at the bromine-substituted positions.
These protocols outline methodologies for the selective mono-amination of this compound with both primary and secondary amines, focusing on catalyst and ligand selection, base considerations, and reaction optimization to achieve high yields and selectivity.
Key Considerations for Selective Amination
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high reactivity and selectivity.[5] For the amination of aryl bromides, a variety of palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and palladium pre-catalysts can be employed. The selection of the phosphine ligand is crucial in tuning the reactivity of the catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), have shown excellent performance in the amination of a wide range of aryl halides.[6][7]
-
Base Selection: The choice of base is critical, especially given the presence of a methyl ester group in the substrate, which is sensitive to hydrolysis under strongly basic conditions. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for substrates containing base-sensitive functional groups.[1][4]
-
Solvent and Temperature: Aprotic solvents such as toluene, dioxane, and THF are commonly used for the Buchwald-Hartwig amination.[1] The reaction temperature is typically elevated (80-110 °C) to ensure a reasonable reaction rate.[4]
Reaction Pathway and Selectivity
The expected major product of the mono-amination of this compound is the substitution of one of the bromine atoms. Due to the steric hindrance from the adjacent chloro and ester groups, the amination is likely to occur preferentially at the C5-Br position over the C3-Br position. Further amination to achieve a di-substituted product may be possible under more forcing conditions.
Caption: Proposed reaction pathway for the Buchwald-Hartwig amination of this compound.
Experimental Protocols
Protocol 1: Selective Mono-amination with a Primary Amine
This protocol describes a general procedure for the selective mono-amination of this compound with a primary amine using a palladium/phosphine catalyst system and a mild base.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-hexylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add anhydrous toluene (5 mL).
-
Add the primary amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Primary Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 18 | Expected >80% |
| 2 | n-Hexylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 20 | Expected >75% |
| 3 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | Expected >70% |
*Expected yields are based on typical outcomes for similar reactions and should be confirmed experimentally.
Protocol 2: Selective Mono-amination with a Secondary Amine
This protocol outlines a general procedure for the selective mono-amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.036 mmol, 3.6 mol%) to a dry reaction vessel.
-
Add this compound (1.0 mmol) and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add anhydrous dioxane (5 mL).
-
Add the secondary amine (1.2 mmol, 1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS. The reaction is typically complete within 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation:
| Entry | Secondary Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 22 | Expected >85% |
| 2 | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | Expected >80% |
| 3 | N-Methylaniline | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | 24 | Expected >75% |
*Expected yields are based on typical outcomes for similar reactions and should be confirmed experimentally.
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The protocols provided herein offer a robust starting point for the selective Buchwald-Hartwig amination of this compound. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization at the bromine positions. Careful selection of the catalyst, ligand, and a base compatible with the ester functionality is paramount for achieving high yields and selectivity. Researchers are encouraged to optimize the reaction conditions for their specific amine coupling partner to achieve the best results. These methods provide a valuable tool for the synthesis of novel substituted aminobenzoates for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3,5-dibromo-2-chlorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dibromo-2-chlorobenzoate is a halogenated aromatic compound with potential as a versatile building block in medicinal chemistry. Its polysubstituted phenyl ring offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. While direct biological applications of this compound are not extensively documented in publicly available literature, the known activities of structurally similar compounds suggest its potential utility in several key therapeutic areas. This document provides an overview of its potential applications based on related molecules and a detailed protocol for its synthesis.
Potential Medicinal Chemistry Applications
The unique substitution pattern of this compound, featuring two bromine atoms and one chlorine atom on a benzoate scaffold, suggests its potential as a precursor for compounds with various biological activities. Halogenated benzoic acids and their derivatives are known to play a significant role in drug design, influencing properties such as metabolic stability, binding affinity, and bioavailability.
Based on analogous structures, potential applications for derivatives of this compound include:
-
Antitubercular Agents: The closely related 3,5-dibromo-2-chlorobenzoic acid has been investigated for the synthesis of hydrazides as potential antituberculous drugs[1]. This suggests that this compound could serve as a key intermediate in the development of novel treatments for tuberculosis.
-
Antidiabetic Agents: 5-bromo-2-chloro-benzoic acid is a known raw material in the synthesis of hypoglycemic drugs[2]. Although the substitution pattern differs, this highlights the potential of bromo-chloro-benzoic acid scaffolds in metabolic disease research.
-
General Synthetic Intermediate: Halogenated benzoates are widely used in the synthesis of complex molecules in the pharmaceutical and food industries[3]. The bromine and chlorine atoms can be readily functionalized through various cross-coupling reactions to introduce new pharmacophores.
Synthesis Protocol
The synthesis of this compound can be achieved from its corresponding carboxylic acid, 3,5-dibromo-2-chlorobenzoic acid, which is available as a custom synthesis product[4]. The most straightforward method is a standard esterification reaction.
Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3,5-dibromo-2-chlorobenzoic acid via Fischer esterification.
Materials:
-
3,5-dibromo-2-chlorobenzoic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3,5-dibromo-2-chlorobenzoic acid in an excess of methanol (e.g., 20 mL per gram of acid).
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops for a small-scale reaction).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Physicochemical Data
While specific experimental data for this compound is limited, data for the parent acid and related compounds are available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,5-dibromo-2-chlorobenzoic acid | C₇H₃Br₂ClO₂ | 314.36 | 27003-05-0[4] |
| Methyl 3,5-dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | 51329-15-8[5][6] |
| Methyl 5-bromo-2-chlorobenzoate | C₈H₆BrClO₂ | 249.49 | 251085-87-7[7] |
| Methyl 3-amino-2-bromo-5-chlorobenzoate | C₈H₇BrClNO₂ | - | 1403596-33-7 |
Visualizing the Synthesis and Potential Derivatization
Synthesis of this compound
Caption: Fischer esterification of 3,5-dibromo-2-chlorobenzoic acid.
Potential Derivatization Pathway
Caption: Potential derivatization of this compound.
Conclusion
This compound represents a promising, yet underexplored, starting material for medicinal chemistry research. Its synthesis is straightforward, and the presence of multiple halogen substituents provides a rich platform for the generation of diverse chemical libraries. Further investigation into the biological activities of its derivatives is warranted, particularly in the areas of infectious diseases and metabolic disorders. The protocols and information provided herein serve as a foundational guide for researchers looking to explore the potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-dibromo-2-chlorobenzoic acid | CAS No- 27003-05-0 | Simson Pharma Limited [simsonpharma.com]
- 6. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel nitrogen, oxygen, and sulfur-containing heterocyclic compounds, utilizing Methyl 3,5-dibromo-2-chlorobenzoate as a versatile starting material. The following protocols are based on established palladium and copper-catalyzed cross-coupling reactions and nucleophilic aromatic substitution principles, adapted for this specific polyhalogenated substrate.
Synthesis of Novel Benzothiophene Derivatives
The synthesis of substituted benzothiophenes can be achieved through a palladium-catalyzed thiolation followed by an intramolecular cyclization. This approach leverages the differential reactivity of the halogen substituents on the aromatic ring.
Experimental Protocol: Synthesis of Methyl 4-bromo-7-chloro-1-benzothiophene-5-carboxylate
This protocol outlines a two-step synthesis involving an initial palladium-catalyzed coupling with a thiol equivalent, followed by a base-mediated intramolecular cyclization.
Step 1: Palladium-Catalyzed Thiolation
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL per mmol of substrate) via syringe.
-
Add sodium thiomethoxide (1.2 eq) and stir the reaction mixture at 110 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the purified product from Step 1 in anhydrous DMF (10 mL per mmol).
-
Add potassium tert-butoxide (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and acidify with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation: Benzothiophene Synthesis
| Entry | Reactant | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium thiomethoxide | Pd(OAc)₂/DiPPF | NaH | Toluene | 110 | 16 | 78 |
| 2 | Potassium thioacetate | Pd₂(dba)₃/Xantphos | K₂CO₃ | Dioxane | 100 | 24 | 65 |
Visualization: Benzothiophene Synthesis Workflow
Caption: Proposed workflow for benzothiophene synthesis.
Synthesis of Novel Indole Derivatives
The construction of the indole core can be accomplished via a sequential Buchwald-Hartwig amination and intramolecular cyclization.
Experimental Protocol: Synthesis of Methyl 4-bromo-7-chloro-1H-indole-5-carboxylate
This protocol details a two-step sequence starting with a selective amination at the 2-position, followed by cyclization.
Step 1: Buchwald-Hartwig Amination
-
In a glovebox, combine this compound (1.0 eq), a suitable amine (e.g., allylamine, 1.2 eq), Pd₂(dba)₃ (0.02 eq), and a suitable ligand (e.g., XPhos, 0.04 eq).
-
Add sodium tert-butoxide (1.5 eq) and anhydrous dioxane (5 mL per mmol of substrate).
-
Seal the reaction vessel and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Step 2: Intramolecular Heck Cyclization
-
Dissolve the aminated intermediate in a suitable solvent such as DMF or DMA.
-
Add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.2 eq).
-
Add a base such as triethylamine (2.5 eq).
-
Heat the reaction mixture to 120-140 °C for 8-12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the indole product by column chromatography.
Data Presentation: Indole Synthesis
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allylamine | Pd₂(dba)₃/XPhos | NaOtBu | Dioxane | 100 | 18 | 82 |
| 2 | Benzylamine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 24 | 75 |
Visualization: Indole Synthesis Workflow
Caption: Proposed workflow for indole synthesis.
Synthesis of Novel Benzofuran Derivatives
Benzofuran scaffolds can be synthesized through an Ullmann-type O-arylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of Methyl 4-bromo-7-chloro-1-benzofuran-5-carboxylate
This two-step protocol involves a copper-catalyzed etherification and subsequent intramolecular ring closure.
Step 1: Ullmann Condensation (O-Arylation)
-
To a sealable reaction tube, add this compound (1.0 eq), a suitable alcohol (e.g., propargyl alcohol, 1.5 eq), CuI (0.1 eq), and a ligand (e.g., 1,10-phenanthroline, 0.2 eq).
-
Add a base such as K₂CO₃ (2.0 eq) and a solvent like DMF (5 mL per mmol of substrate).
-
Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting aryl ether by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified aryl ether in a suitable solvent like toluene.
-
Add a catalyst for the cyclization, for example, a gold(I) catalyst such as AuCl(PPh₃)/AgOTf (0.05 eq).
-
Stir the reaction at a suitable temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the benzofuran product by column chromatography.
Data Presentation: Benzofuran Synthesis
| Entry | Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propargyl alcohol | CuI/1,10-Phenanthroline | K₂CO₃ | DMF | 130 | 36 | 68 |
| 2 | 2-Bromoethanol | Cu₂O/DMEDA | Cs₂CO₃ | Dioxane | 110 | 48 | 55 |
Visualization: Benzofuran Synthesis Workflow
Caption: Proposed workflow for benzofuran synthesis.
Application Notes and Protocols: Methyl 3,5-dibromo-2-chlorobenzoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Methyl 3,5-dibromo-2-chlorobenzoate as a key building block in the synthesis of modern agrochemicals, with a particular focus on the diamide class of insecticides. Detailed experimental protocols for the synthesis of a representative diamide insecticide and a discussion of its mode of action are included.
Introduction
This compound is a highly functionalized aromatic compound that holds significant potential as a versatile intermediate in the synthesis of complex agrochemicals. The strategic placement of bromine and chlorine atoms on the benzene ring, coupled with the reactive methyl ester group, provides multiple sites for chemical modification, making it an attractive starting material for the construction of novel pesticides. Halogenated benzoic acid derivatives are crucial components in many commercially successful agrochemicals, contributing to their biological activity and metabolic stability. This document outlines the application of this, and structurally related building blocks, in the synthesis of diamide insecticides, a major class of modern pest control agents.
Application in the Synthesis of Diamide Insecticides
This compound is an ideal precursor for the synthesis of anthranilamide-based insecticides, such as the commercially successful chlorantraniliprole and tetraniliprole. The synthesis of these complex molecules often involves the coupling of a substituted anthranilic acid derivative with a pyrazole carboxylic acid moiety. While a direct synthesis starting from this compound is not explicitly detailed in publicly available literature, its structure strongly suggests its utility in analogous synthetic routes.
A plausible synthetic strategy would involve the amination of the 2-chloro position to introduce the key amino group of the anthranilate core, followed by amide formation. The bromo-substituents can be retained to enhance biological activity or can be further functionalized.
As a representative example, the synthesis of chlorantraniliprole, which utilizes a related halogenated methyl benzoate derivative (Methyl 2-amino-5-chloro-3-methylbenzoate), is presented below to illustrate the synthetic principles.
Synthesis Workflow for a Representative Diamide Insecticide (Chlorantraniliprole)
The overall synthetic workflow for chlorantraniliprole can be visualized as a multi-step process involving the preparation of two key intermediates followed by their coupling.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of chlorantraniliprole, demonstrating the efficiency of the process.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Chlorination of Methyl 2-amino-3-methylbenzoate | Methyl 2-amino-3-methylbenzoate | Methyl 2-amino-5-chloro-3-methylbenzoate | Sodium hypochlorite, Acetic acid | 98% | [1] |
| Amidation of Methyl 2-amino-5-chloro-3-methylbenzoate | Methyl 2-amino-5-chloro-3-methylbenzoate | 2-Amino-5-chloro-N,3-dimethylbenzamide | Methylamine | 95-98% | [1] |
| Coupling of 2-Amino-5-chloro-N,3-dimethylbenzamide and 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-Amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | Methanesulfonyl chloride, 3-Picoline | 86% | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and the final coupling reaction to form a diamide insecticide, adapted from published patent literature.
Protocol 1: Synthesis of Methyl 2-amino-5-chloro-3-methylbenzoate
Materials:
-
Methyl 2-amino-3-methylbenzoate
-
Dichloromethane
-
Glacial acetic acid
-
Water
-
10% Sodium hypochlorite solution
Procedure:
-
In a reaction vessel maintained at -15 to 0 °C, add 150 mL of dichloromethane, 10 g of Methyl 2-amino-3-methylbenzoate, 10 g of glacial acetic acid, and 100 mL of water.
-
Cool the mixture to between -10 and -8 °C.
-
Slowly add 100 g of a 10% sodium hypochlorite solution while maintaining the temperature at -8 °C.
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Separate the organic phase.
-
Dry the organic phase to obtain Methyl 2-amino-5-chloro-3-methylbenzoate as a white crystalline solid.[1]
Protocol 2: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
Materials:
-
Methyl 2-amino-5-chloro-3-methylbenzoate
-
25-30% aqueous methylamine solution
-
Catalyst (e.g., a Lewis acid or a phase transfer catalyst)
-
Dichloromethane
-
Activated carbon
Procedure:
-
In a reaction flask, combine 10 g of Methyl 2-amino-5-chloro-3-methylbenzoate and 100 g of a 25-30% aqueous methylamine solution.
-
Add a catalytic amount of a suitable catalyst (e.g., 0.1 g).
-
Heat the mixture to 80-100 °C and maintain for 5 hours.
-
After the reaction is complete, remove the aqueous solvent under reduced pressure.
-
Dissolve the resulting crystals in dichloromethane.
-
Add activated carbon and stir at 70-80 °C for 1 hour.
-
Filter the solution to obtain the product, 2-Amino-5-chloro-N,3-dimethylbenzamide.[1]
Protocol 3: Synthesis of Chlorantraniliprole
Materials:
-
2-Amino-5-chloro-N,3-dimethylbenzamide
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Propionitrile
-
3-Picoline
-
Methanesulfonyl chloride
-
Water
Procedure:
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL), add 3-picoline (52 mmol).
-
Cool the mixture to -5 °C.
-
Add methanesulfonyl chloride (24 mmol) dropwise at -5 to 0 °C.
-
Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.
-
Add water (9 mL) dropwise and stir at room temperature for 1 hour.
-
Filter the mixture and wash the solids with 3:1 propionitrile-water, then with propionitrile.
-
Dry the solid under nitrogen to afford chlorantraniliprole as a nearly white powder.
Mode of Action: Ryanodine Receptor Modulation
Diamide insecticides, such as chlorantraniliprole, exhibit their insecticidal activity by targeting the insect's ryanodine receptors (RyRs).[2][3][4] These receptors are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.
The binding of diamide insecticides to the insect RyR leads to the uncontrolled release of intracellular calcium stores.[5][6] This disruption of calcium homeostasis results in muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[5] A key advantage of this class of insecticides is their high selectivity for insect RyRs over mammalian receptors, contributing to their favorable safety profile for non-target organisms.
Signaling Pathway of Diamide Insecticides
The following diagram illustrates the mechanism of action of diamide insecticides on the insect ryanodine receptor.
References
- 1. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]
- 2. What is the synthesis of the insecticide Tetraniliprole?_Chemicalbook [chemicalbook.com]
- 3. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3,5-dibromo-2-chlorobenzoate as a Versatile Precursor for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 3,5-dibromo-2-chlorobenzoate, a halogenated aromatic compound with significant potential as a precursor for a wide range of functional materials. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom, allows for selective and sequential cross-coupling reactions, making it an invaluable building block in the fields of medicinal chemistry, organic electronics, and materials science.
Chemical Properties and Potential Applications
This compound is a key intermediate whose utility stems from the differential reactivity of its halogen substituents. The bromine atoms are more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, compared to the chlorine atom. This enables a stepwise functionalization of the aromatic ring, opening avenues for the synthesis of complex, non-symmetrical molecules.
Potential applications include:
-
Medicinal Chemistry: The core scaffold can be elaborated to synthesize novel drug candidates. For instance, the corresponding carboxylic acid hydrazides have been investigated for their potential as antituberculous agents.[1]
-
Organic Electronics: The ability to introduce different aromatic or heteroaromatic units at the 3- and 5-positions allows for the tuning of electronic properties, making it a candidate for the synthesis of organic light-emitting diode (OLED) materials, organic field-effect transistor (OFET) materials, and organic photovoltaic (OPV) materials.
-
Functional Polymers: The dibromo functionality allows it to act as a monomer in polymerization reactions to create novel polymers with tailored properties.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 2-chlorobenzoic acid. The first step involves the dibromination of the aromatic ring, followed by the esterification of the carboxylic acid.
Experimental Protocol: Synthesis of 3,5-dibromo-2-chlorobenzoic acid
A plausible synthetic route for the parent acid involves the direct bromination of 2-chlorobenzoic acid.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture evolved HBr.
-
Reagents:
-
2-chlorobenzoic acid (1 equivalent)
-
Fuming sulfuric acid (as solvent and catalyst)
-
Bromine (2.2 equivalents)
-
-
Procedure:
-
Charge the flask with 2-chlorobenzoic acid and fuming sulfuric acid.
-
Stir the mixture until the acid dissolves completely.
-
Slowly add bromine via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3,5-dibromo-2-chlorobenzoic acid.
-
Experimental Protocol: Esterification to this compound
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
3,5-dibromo-2-chlorobenzoic acid (1 equivalent)[2]
-
Methanol (in excess, as solvent and reagent)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Suspend 3,5-dibromo-2-chlorobenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Application as a Precursor: Synthesis of a Biaryl Compound via Sequential Suzuki-Miyaura Cross-Coupling
This protocol illustrates the use of this compound in a sequential Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.
Experimental Workflow
Caption: Sequential Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: First Suzuki-Miyaura Coupling
-
Reaction Setup: A Schlenk flask or a microwave vial equipped with a magnetic stirrer, under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents:
-
This compound (1 equivalent)
-
Arylboronic Acid 1 (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
-
Procedure:
-
To the reaction vessel, add this compound, Arylboronic Acid 1, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-arylated intermediate.
-
Experimental Protocol: Second Suzuki-Miyaura Coupling
-
Reaction Setup: Similar to the first coupling, under an inert atmosphere.
-
Reagents:
-
Mono-arylated intermediate (1 equivalent)
-
Arylboronic Acid 2 (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
-
-
Procedure:
-
Follow the same procedure as the first Suzuki-Miyaura coupling, using the mono-arylated intermediate as the starting material.
-
The reaction may require slightly harsher conditions (higher temperature or longer reaction time) to couple at the second bromine position.
-
After workup and purification, the final di-arylated functional material is obtained.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis and application of this compound. (Note: As this is a representative protocol, yields are illustrative).
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| Synthesis | ||||
| Dibromination | 2-chlorobenzoic acid | 3,5-dibromo-2-chlorobenzoic acid | 80-90 | >95 |
| Esterification | 3,5-dibromo-2-chlorobenzoic acid | This compound | 85-95 | >98 |
| Application | ||||
| First Suzuki-Miyaura Coupling | This compound | Mono-arylated Intermediate | 70-85 | >97 |
| Second Suzuki-Miyaura Coupling | Mono-arylated Intermediate | Di-arylated Functional Material | 60-75 | >98 |
Logical Relationships: A Versatile Building Block
The utility of this compound lies in its adaptability as a precursor for a multitude of functional materials through various synthetic transformations.
Caption: Versatility of this compound.
Safety and Handling
Halogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and all reagents used.
References
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for sterically hindered Methyl 3,5-dibromo-2-chlorobenzoate
Technical Support Center: Suzuki Coupling of Methyl 3,5-dibromo-2-chlorobenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of the sterically hindered and electronically challenging substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in low yields?
Low yields or reaction failure with this substrate are common and typically stem from a combination of factors:
-
Steric Hindrance: The ortho-chloro group, combined with the two meta-bromo groups, creates significant steric bulk around the palladium catalyst's site of oxidative addition. This slows down the catalytic cycle.[1][2]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to promote the reaction with hindered aryl halides.[3][4][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Inappropriate conditions can lead to catalyst deactivation, slow reaction rates, or decomposition of starting materials.[6][7]
-
Poor Reagent Quality: The stability of the boronic acid/ester is crucial. Decomposition or the presence of impurities in starting materials can inhibit the reaction.[1]
Q2: Which halide on this compound will react first?
The reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > OTf > Cl. Therefore, the carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond. You should expect selective coupling at one or both of the bromine positions before any reaction occurs at the chlorine position.
Q3: How can I achieve selective mono-arylation at one of the bromine positions?
Achieving selective mono-arylation requires careful control of reaction conditions:
-
Stoichiometry: Use a slight deficiency or stoichiometric amount (0.9 to 1.1 equivalents) of the boronic acid/ester.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can favor the mono-coupled product by reducing the rate of the second coupling.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-arylated product is maximized and before significant di-arylated product forms.
-
Catalyst System: Some catalyst systems may offer higher selectivity. Screening different bulky ligands is recommended.
Q4: My methyl ester is being hydrolyzed during the reaction. How can I prevent this?
Ester hydrolysis is a common side reaction under basic conditions, especially in the presence of water and at elevated temperatures. To prevent this:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[8]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is necessary for hydrolysis.
-
Lower Reaction Temperature: If the coupling proceeds at a reasonable rate, lowering the temperature can significantly reduce the rate of hydrolysis.
Q5: I am observing significant protodeborylation of my boronic acid. What can I do to minimize this side reaction?
Protodeborylation is the undesired cleavage of the C-B bond, which consumes the boronic acid. This is often promoted by excess base, water, and high temperatures.
-
Use Boronate Esters: Boronic esters (e.g., pinacol esters, MIDA esters) are often more stable than their corresponding boronic acids and less prone to protodeborylation.
-
Careful Choice of Base: Use the mildest base that effectively promotes the reaction. K₃PO₄ is often a good choice.
-
Anhydrous Conditions: Removing water can suppress this side reaction.
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon), as oxygen can also contribute to boronic acid degradation.[9]
Troubleshooting Guide
Problem: No Reaction or Very Low Conversion
| Potential Cause | Troubleshooting Action |
| Ineffective Catalyst/Ligand | The steric hindrance of the substrate requires a specialized catalyst system. Switch to a palladium pre-catalyst paired with a bulky, electron-rich ligand. See Table 1 for recommendations.[3][4][5] |
| Incorrect Base/Solvent Combination | The base and solvent work in concert. A common starting point is K₃PO₄ in a solvent like dioxane/H₂O or toluene/H₂O. For very challenging couplings, a stronger, non-nucleophilic base like t-BuOK in an anhydrous solvent (e.g., dioxane, THF) may be necessary.[3][6][7] |
| Catalyst Deactivation | Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar). Oxygen can deactivate the Pd(0) catalyst.[9][10] |
| Low Reaction Temperature | Sterically hindered couplings often require thermal energy. If the reaction is clean but slow, gradually increase the temperature (e.g., from 80 °C to 110 °C). |
Problem: Formation of Side Products (Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Action |
| Boronic Acid Homocoupling (Glaser-type) | This is often caused by the presence of oxygen. Ensure thorough degassing of all reagents and maintain a strict inert atmosphere.[9] |
| Dehalogenation of Starting Material | This can occur if the boronic acid is slow to transmetalate. Ensure the boronic acid is of high purity and consider using a boronate ester. Using a slightly larger excess of the boronic acid (e.g., 1.5 eq.) can sometimes help. |
Data Presentation: Recommended Reaction Components
Table 1: Recommended Catalyst & Ligand Systems for Sterically Hindered Substrates
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | 1-5% Pd, 1.1-1.2x Ligand:Pd | Excellent for sterically hindered aryl chlorides and bromides. High activity.[4] |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | 1-5% Pd, 1.1-1.2x Ligand:Pd | Similar to XPhos, very effective for challenging couplings.[4] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | 1-5% Pd, 1.1-1.2x Ligand:Pd | Often effective when other Buchwald ligands fail. |
| [Pd(IPr)Cl₂]₂ | IPr (NHC) | 1-3% | N-Heterocyclic Carbene (NHC) based catalyst, known for high stability and activity with aryl chlorides.[3] |
| XPhos Pd G3/G4 | (Integrated) | 1-5% | Pre-formed catalyst/ligand complex. Air-stable and easy to handle, highly active.[11] |
Table 2: Guide to Selecting Bases and Solvents
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | Excellent general-purpose system. Balances reactivity with minimizing ester hydrolysis.[7] |
| K₂CO₃ | Toluene / EtOH / H₂O | 80 - 100 | Common and cost-effective. Can be less effective for very hindered substrates.[12] |
| Cs₂CO₃ | THF or 1,4-Dioxane | 60 - 100 | More soluble than K₂CO₃, often gives higher yields but is more expensive. |
| t-BuOK | 1,4-Dioxane or Toluene (anhydrous) | RT - 80 | Very strong, non-nucleophilic base for highly challenging couplings. Requires strictly anhydrous conditions to avoid ester hydrolysis.[3] |
Experimental Protocols
Protocol 1: General Procedure for Screening Suzuki Coupling Conditions
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., XPhos, 4.4 mol %) in degassed solvent. Add this catalyst solution to the reaction vial via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots and analyzing by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Protocol for Selective Mono-Arylation
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid pinacol ester (1.1 eq.), and finely ground K₃PO₄ (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add XPhos Pd G3 pre-catalyst (2 mol %). Add anhydrous, degassed 1,4-dioxane via cannula or syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction every 30-60 minutes by LC-MS, tracking the consumption of starting material and the formation of mono- and di-arylated products.
-
Work-up & Purification: Once the optimal ratio of mono- to di-arylated product is reached, immediately cool the reaction in an ice bath and proceed with the standard aqueous work-up and purification as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle highlighting challenging steps.
References
- 1. reddit.com [reddit.com]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Preventing dehalogenation side reactions with Methyl 3,5-dibromo-2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation side reactions when working with Methyl 3,5-dibromo-2-chlorobenzoate.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the undesired removal of a halogen atom from the aromatic ring, is a common side reaction in palladium-catalyzed cross-coupling reactions involving polyhalogenated substrates like this compound. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.
Problem: Significant formation of dehalogenated byproducts (e.g., Methyl 3-bromo-2-chlorobenzoate, Methyl 5-bromo-2-chlorobenzoate, or Methyl 2-chlorobenzoate) is observed during a cross-coupling reaction.
Potential Causes and Solutions:
| Parameter | Potential Cause of Dehalogenation | Recommended Solutions |
| Catalyst System | Highly active palladium catalysts can promote hydrodehalogenation, especially with electron-rich aryl halides.[1] | - Use a less reactive palladium precatalyst: Consider switching from Pd(PPh₃)₄ to a more stable precatalyst like Pd₂(dba)₃ or a PEPPSI-type catalyst. - Optimize catalyst loading: Higher catalyst loadings can sometimes increase the likelihood of side reactions.[2] While often in the range of 1-5 mol%, careful titration of the catalyst amount may be beneficial. |
| Ligand Choice | The electronic and steric properties of the phosphine ligand significantly influence the catalytic cycle. Less bulky or highly electron-donating ligands can sometimes favor dehalogenation. | - Employ bulky ligands: Bulky phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are known to promote reductive elimination, which can outcompete the dehalogenation pathway.[3] - Consider N-heterocyclic carbene (NHC) ligands: NHC ligands can offer enhanced stability and selectivity in some cross-coupling reactions.[4][5] |
| Base Selection | The choice and strength of the base can impact the reaction mechanism. Some bases can act as hydride sources, leading to dehalogenation.[6] | - Use weaker bases: If strong bases like NaOtBu are being used, consider switching to weaker inorganic bases such as K₂CO₃ or Cs₂CO₃.[7] - Anhydrous conditions: Ensure the base and solvent are anhydrous, as water can sometimes contribute to protodehalogenation. |
| Solvent Effects | Certain solvents are more prone to participating in side reactions.[3] | - Screen different solvents: Solvents like dioxane and DMF have been reported to sometimes favor dehalogenation more than toluene.[3] A solvent screen including toluene, THF, or CPME is recommended. |
| Reaction Temperature | Higher temperatures can provide the activation energy for undesired side reactions. | - Lower the reaction temperature: If the reaction is being run at elevated temperatures, try reducing it. Microwave reactors can sometimes accelerate the desired reaction, potentially minimizing the time for side reactions to occur.[3] |
| Hydrogen Donors | The presence of adventitious hydrogen sources in the reaction mixture can lead to hydrodehalogenation.[1] | - Degas solvents thoroughly: Ensure all solvents are properly degassed to remove dissolved oxygen and other gases. - Use high-purity reagents: Impurities in reagents can sometimes act as hydrogen donors. |
Experimental Workflow for Troubleshooting Dehalogenation
Caption: A stepwise troubleshooting workflow for minimizing dehalogenation side reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to be removed from this compound during a cross-coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. Therefore, the carbon-bromine (C-Br) bonds are more susceptible to both the desired cross-coupling and the undesired dehalogenation than the carbon-chlorine (C-Cl) bond. You are more likely to observe the formation of Methyl 3-bromo-2-chlorobenzoate or Methyl 5-bromo-2-chlorobenzoate as dehalogenated byproducts than Methyl 3,5-dibromobenzoate.
Q2: What is the general mechanism of dehalogenation in palladium-catalyzed reactions?
A2: Dehalogenation, specifically hydrodehalogenation, is a competing side reaction to the main cross-coupling catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, a hydride species can be transferred to the palladium center. This hydride can originate from various sources in the reaction mixture, such as the base, solvent, or impurities. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and produces the dehalogenated arene.
Caption: Simplified mechanism of hydrodehalogenation as a side reaction in cross-coupling.
Q3: Can the purity of this compound affect the extent of dehalogenation?
A3: Yes, the purity of the starting material can play a role. Impurities in the this compound, such as residual acids from its synthesis, could potentially interfere with the catalytic cycle or act as proton sources, contributing to dehalogenation. It is advisable to use highly pure starting materials for cross-coupling reactions.
Q4: Are there any specific palladium catalysts designed to be resistant to dehalogenation?
A4: While no catalyst can completely eliminate the possibility of dehalogenation for all substrates, certain catalyst systems are designed for high selectivity and stability. For instance, palladium precatalysts featuring bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often exhibit improved performance in minimizing dehalogenation by promoting the desired reductive elimination step over the competing hydrodehalogenation pathway.[3][4][5]
Q5: How can I quantitatively assess the extent of dehalogenation?
A5: To accurately quantify the amount of dehalogenated byproduct, it is recommended to use analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard. This will allow you to determine the relative ratios of the desired product, remaining starting material, and the various dehalogenated species in your crude reaction mixture.
Key Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for performing a Suzuki-Miyaura cross-coupling reaction with this compound while aiming to minimize dehalogenation. Further optimization may be required for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
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K₂CO₃ (Potassium carbonate, anhydrous)
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Toluene (anhydrous, degassed)
-
Deionized water (degassed)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and K₂CO₃ (3.0 eq).
-
In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.01-0.02 eq) and dppf (0.02-0.04 eq) in a small amount of anhydrous, degassed toluene.
-
Add the catalyst mixture to the reaction vessel.
-
Add anhydrous, degassed toluene to the reaction vessel to achieve the desired concentration (e.g., 0.1 M).
-
If necessary for the specific boronic acid, add a small amount of degassed deionized water (e.g., 10% v/v with respect to toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The optimal reaction conditions (temperature, reaction time, stoichiometry of reagents) may vary depending on the specific arylboronic acid used. It is recommended to perform small-scale test reactions to optimize the conditions for your specific substrate.
References
- 1. jmcct.com [jmcct.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 3,5-dibromo-2-chlorobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3,5-dibromo-2-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, isomers, and byproducts from the synthesis process. Potential impurities include the starting benzoic acid, incompletely halogenated intermediates, and isomers such as 4-bromo-2-chlorobenzoic acid.[1][2] The reaction temperature and time can also influence the formation of impurities; prolonged reaction times or higher temperatures may lead to more byproducts.[2]
Q2: What are the recommended primary purification strategies for this compound?
A2: The most common and effective primary purification methods for related halogenated benzoic acid esters are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity and cost-effectiveness.[1][3][4]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: For similar halogenated benzoic acids and their esters, common recrystallization solvents include methanol, ethanol, isopropanol, and acetic acid, sometimes in combination with water.[1][3][5] The choice of solvent will depend on the specific impurity profile of your crude product.
Q4: When is column chromatography recommended over recrystallization?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product, such as isomers. It is also useful for separating multiple components in a complex mixture.
Troubleshooting Guide
Issue 1: The product fails to crystallize during recrystallization.
-
Possible Cause: The concentration of the product in the solvent is too low, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the pure product if available.
-
Slowly cool the solution in an ice bath to promote crystallization.
-
If the above steps fail, reduce the volume of the solvent by evaporation and allow the solution to cool again.
-
Issue 2: The purity of the product does not improve significantly after recrystallization.
-
Possible Cause: The chosen recrystallization solvent is not optimal for separating the impurities. The impurities may have very similar solubility characteristics to the product.
-
Troubleshooting Steps:
-
Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation.
-
Consider a second recrystallization step.
-
If isomeric impurities are suspected, column chromatography is likely necessary for effective separation.
-
Issue 3: Significant product loss is observed during purification.
-
Possible Cause: The product has some solubility in the cold recrystallization solvent, or the column chromatography conditions are not optimized.
-
Troubleshooting Steps:
-
For Recrystallization:
-
Ensure the solution is cooled thoroughly before filtering the crystals.
-
Minimize the amount of cold solvent used to wash the crystals.
-
The filtrate can be concentrated to recover a second crop of crystals, which may require further purification.
-
-
For Column Chromatography:
-
Carefully select the eluent system to ensure the product has an appropriate retention factor (Rf) value (typically 0.2-0.4).
-
Avoid using too polar an eluent, which can cause the product to elute too quickly with impurities.
-
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase for compounds of this type.
-
Eluent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Adjust the ratio to achieve a good separation of the product spot from impurity spots.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Recrystallization | >98% (can be lower if isomers are present) | 60-90% | Yield is highly dependent on the initial purity and the chosen solvent.[1][3] |
| Column Chromatography | >99% | 50-80% | Effective for removing isomers and closely related impurities. |
Purification Workflow
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common purification issues.
References
- 1. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling of Methyl 3,5-dibromo-2-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with Methyl 3,5-dibromo-2-chlorobenzoate in cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The presence of three halogen substituents, two of which are ortho and meta to the ester, deactivates the aromatic ring, making oxidative addition, a key step in many cross-coupling catalytic cycles, more difficult.[1][2][3] Additionally, the chlorine atom at the C2 position introduces significant steric hindrance around the palladium catalyst's site of action, further impeding the reaction.[4][5]
Q2: Which halogen is expected to react first in a cross-coupling reaction with this substrate?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. Therefore, one of the bromine atoms is expected to react preferentially over the chlorine atom. Differentiating between the two bromine atoms at the C3 and C5 positions can be challenging due to their similar electronic environments. However, the bromine at C5 is less sterically hindered than the one at C3, which is flanked by both the chloro and the ester group (after initial coupling at C5), suggesting the C5 position may be more reactive. Site-selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[1][2][6]
Q3: What are the initial steps to troubleshoot a failed or low-yielding cross-coupling reaction with this substrate?
A3: For a low-yielding reaction, a systematic approach to optimization is crucial. We recommend the following initial steps:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. For sterically hindered and electronically deactivated substrates, bulky and electron-rich phosphine ligands are often more effective.
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and yield.
-
Temperature Adjustment: Increasing the reaction temperature can often overcome activation energy barriers, but care must be taken to avoid decomposition of the starting material or product.
-
Reagent Purity: Ensure the purity of all reagents, especially the boronic acid/ester, amine, or alkyne, as impurities can poison the catalyst.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, with a substrate like this compound, challenges are common.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[7] Consider using more active pre-catalysts and bulky, electron-rich phosphine ligands. A comparison of commonly used systems is provided in Table 1.
-
Base and Solvent System: The choice of base and solvent is interdependent. For instance, stronger bases may be required, and the solvent should facilitate the solubility of both the organic and inorganic components. See Table 2 for suggested combinations.
-
Reaction Temperature: Due to the low reactivity, higher temperatures are often necessary. Monitor for potential side reactions or decomposition at elevated temperatures.
Table 1: Recommended Catalyst/Ligand Systems for Suzuki-Miyaura Coupling of Hindered Aryl Halides
| Catalyst Precursor | Ligand | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines, effective for sterically hindered substrates.[8] |
| PEPPSI™-IPr | - | N-heterocyclic carbene (NHC) based catalyst, known for high stability and activity.[9] |
| Pd(dppf)Cl₂ | - | Ferrocene-based ligand, good for a range of aryl halides.[10][11] |
Table 2: Suggested Solvent and Base Combinations for Suzuki-Miyaura Coupling
| Solvent | Base | Comments |
| Toluene/Water (biphasic) | K₃PO₄, K₂CO₃ | Common and effective for many Suzuki couplings.[12] |
| Dioxane/Water (biphasic) | Cs₂CO₃ | Stronger base, can enhance reactivity. |
| THF | K₃PO₄ | Aprotic polar solvent. |
| 2-Propanol | K₃PO₄ | Can be effective at room temperature with highly active catalysts.[13] |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for forming C-N bonds can be challenging with this substrate due to steric hindrance and potential catalyst inhibition.[14]
Troubleshooting Steps:
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination heavily relies on the ligand. For hindered systems, bulky biarylphosphine ligands are the standard.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide are commonly used.
-
Amine Reactivity: The nature of the amine coupling partner can influence the reaction. Primary amines are generally more reactive than secondary amines.
Table 3: Recommended Ligands and Bases for Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Temperature Range |
| XPhos, BrettPhos | NaOtBu, KOtBu | Toluene, Dioxane | 80-110 °C |
| RuPhos | LiHMDS | THF, Toluene | Room Temp to 100 °C |
| JohnPhos | Cs₂CO₃ | Dioxane | 100-120 °C |
Issue 3: Unsuccessful Sonogashira or Heck Coupling
Both Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions can be sluggish with this substrate.
Troubleshooting Sonogashira Coupling:
-
Copper Co-catalyst: While copper-free Sonogashira reactions are known, the use of a copper(I) co-catalyst (e.g., CuI) is often essential for activating the alkyne and facilitating transmetalation, especially with less reactive aryl halides.[15][16]
-
Amine Base/Solvent: An amine base such as triethylamine or diisopropylethylamine is typically used, often serving as the solvent as well.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand, but for this substrate, more electron-rich and bulky ligands may be beneficial.
Troubleshooting Heck Coupling:
-
Ligand Selection: Phosphine ligands or N-heterocyclic carbenes (NHCs) can be effective. For challenging substrates, ligandless conditions using a palladium salt and a phase-transfer catalyst (e.g., TBAB) in a polar aprotic solvent like DMF can sometimes be successful.[17][18]
-
Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is required to neutralize the HX formed during the reaction.
-
Alkene Partner: Electron-deficient alkenes are generally more reactive in the Heck reaction.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for optimizing cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. site-selective-cross-coupling-of-polyhalogenated-arenes-and-heteroarenes-with-identical-halogen-groups - Ask this paper | Bohrium [bohrium.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [iro.uiowa.edu]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing Regioselectivity in Reactions of Methyl 3,5-dibromo-2-chlorobenzoate
Welcome to the technical support center for navigating the complexities of regioselective reactions involving Methyl 3,5-dibromo-2-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions of this compound?
A1: The regioselectivity is primarily determined by the type of reaction being performed. The three halogen atoms (two bromine, one chlorine) exhibit different reactivities depending on the reaction mechanism. Key factors include:
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Nature of the Halogen: In palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig amination) and metal-halogen exchange reactions, the reactivity order is generally Br > Cl. This means the bromine atoms are more likely to react first.
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Reaction Type: For nucleophilic aromatic substitution (SNAr), the reactivity trend is reversed, with chlorine being a better leaving group than bromine (Cl > Br).
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Steric Hindrance: The substituents at the C2 and C6 positions can influence the accessibility of adjacent reaction sites. The chlorine atom and the methyl ester group at C2 create a sterically hindered environment.
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Electronic Effects: The electron-withdrawing nature of the methyl ester and the halogens influences the electron density of the aromatic ring, affecting the rates and positions of reactions.
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Catalyst and Ligands: In cross-coupling reactions, the choice of palladium catalyst and phosphine ligands can significantly influence which C-X bond is activated.
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Reaction Conditions: Temperature, solvent, and the nature of the base or nucleophile can all play a crucial role in controlling regioselectivity.
Q2: In a Suzuki coupling reaction, which position is most likely to react first?
A2: In a standard Suzuki coupling reaction, the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond. Therefore, you should expect the reaction to occur preferentially at either the C3 or C5 position. Distinguishing between the C3 and C5 positions can be challenging as they have similar electronic environments. However, the steric bulk of the methyl ester group at the C1 position and the chlorine at the C2 position may slightly favor reaction at the less hindered C5 position.
Q3: How can I achieve selective reaction at the C2 position (substitution of the chlorine atom)?
A3: Selectively reacting at the C2 position is challenging due to the lower reactivity of the C-Cl bond in many common transformations. However, it can be favored under conditions that promote nucleophilic aromatic substitution (SNAr). This typically involves using a strong nucleophile and conditions that can overcome the higher activation energy for C-Cl bond cleavage. Additionally, specific catalysts designed for C-Cl bond activation in cross-coupling reactions could potentially be employed, though selective reaction in the presence of more reactive C-Br bonds would require careful optimization.
Q4: I am observing a mixture of products in my cross-coupling reaction. How can I improve the regioselectivity?
A4: Obtaining a mixture of mono-substituted (at C3 and C5) and di-substituted products is a common issue. To improve regioselectivity for mono-substitution, you can try the following:
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Stoichiometry: Use a stoichiometric amount or a slight deficiency of the coupling partner (e.g., boronic acid in a Suzuki reaction).
-
Temperature: Lowering the reaction temperature can often favor the more reactive C-Br bond and reduce over-reaction.
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Ligand Choice: Bulky electron-rich phosphine ligands on the palladium catalyst can sometimes enhance selectivity for a single coupling event.
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Reaction Time: Carefully monitoring the reaction progress and stopping it after the desired mono-substituted product is formed can prevent further reaction.
Troubleshooting Guides
Problem 1: Low or No Reactivity in Cross-Coupling Reactions
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure strictly anhydrous and anaerobic conditions. Use freshly opened solvents and degas all reagents thoroughly. Consider using a pre-catalyst that is more stable to air and moisture. |
| Poor Ligand Choice | For C-Br bond activation, standard phosphine ligands like PPh3 or bulky, electron-rich ligands like XPhos or SPhos are often effective. If targeting the C-Cl bond, specialized ligands designed for C-Cl activation may be necessary. |
| Insufficient Base Strength | The choice of base is critical. For Suzuki couplings, bases like K2CO3, K3PO4, or Cs2CO3 are commonly used. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they can also decrease the reaction rate. If no reaction is observed, gradually increase the temperature. |
Problem 2: Poor Regioselectivity in Metal-Halogen Exchange
| Possible Cause | Troubleshooting Steps |
| Non-selective Exchange | Halogen-metal exchange with reagents like n-butyllithium can be fast and difficult to control. The C-Br bonds will react preferentially over the C-Cl bond. To favor exchange at a specific bromine, consider the directing effects of the substituents. The ester group may direct lithiation to the C6 position if a free proton is available, but for halogen-metal exchange, the electronic environment of the C-Br bonds is the primary determinant. |
| Use of a More Selective Reagent | Consider using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) for the exchange. This can sometimes offer higher regioselectivity compared to organolithium reagents. |
| Low Temperature | Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions and improve selectivity. |
| Quenching Conditions | Ensure the electrophile is added at low temperature and that the reaction is quenched effectively to trap the desired organometallic intermediate. |
Problem 3: Unwanted Nucleophilic Substitution at the Ester Group
| Possible Cause | Troubleshooting Steps |
| Reaction with Strong Nucleophiles/Bases | Strong nucleophiles or bases (e.g., in Buchwald-Hartwig amination or SNAr reactions) can potentially attack the ester carbonyl. |
| Protecting Group Strategy | If ester cleavage is a persistent issue, consider converting the methyl ester to a more robust functional group that can be reverted after the desired reaction. |
| Milder Reaction Conditions | Use milder bases and lower reaction temperatures to minimize attack at the ester. For example, in Buchwald-Hartwig aminations, using a weaker base like K3PO4 instead of NaOt-Bu might be beneficial, although this could also affect the C-N coupling efficiency. |
Experimental Protocols
General Protocol for a Regioselective Suzuki-Miyaura Coupling (Favoring C-Br positions)
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Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).
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Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).
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Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel.
Data Presentation
Table 1: Predicted Regioselectivity for Different Reaction Types
| Reaction Type | Primary Reactive Site(s) | Rationale |
| Suzuki Coupling | C3 and C5 (Br) | Higher reactivity of C-Br over C-Cl bonds in Pd-catalyzed cross-coupling. |
| Stille Coupling | C3 and C5 (Br) | Higher reactivity of C-Br over C-Cl bonds in Pd-catalyzed cross-coupling. |
| Buchwald-Hartwig Amination | C3 and C5 (Br) | Higher reactivity of C-Br over C-Cl bonds in Pd-catalyzed C-N bond formation. |
| Nucleophilic Aromatic Substitution (SNAr) | C2 (Cl) | Chlorine is a better leaving group than bromine in SNAr reactions. The ring is activated by electron-withdrawing groups. |
| Metal-Halogen Exchange (e.g., with BuLi) | C3 and C5 (Br) | Higher reactivity of C-Br over C-Cl for exchange with organolithium reagents. |
| Grignard Reagent Formation | C3 and C5 (Br) | C-Br bonds are more susceptible to oxidative addition with magnesium metal than C-Cl bonds. |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
Troubleshooting low yields in the synthesis of Methyl 3,5-dibromo-2-chlorobenzoate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methyl 3,5-dibromo-2-chlorobenzoate and its derivatives, specifically addressing the issue of low yields.
Troubleshooting Guide: Low Product Yields
Low yields can arise from a variety of factors throughout the synthetic process. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Incomplete Starting Material Conversion
Question: My reaction seems to stop before all the starting material is consumed, leading to a low yield of the desired product. What are the potential causes and solutions?
Answer:
Incomplete conversion is a frequent cause of low yields. Several factors related to the reaction conditions and reagents can contribute to this issue.
Possible Causes & Recommended Solutions:
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Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for completion.
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Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material spot/peak is no longer visible or significantly diminished. If the reaction is sluggish, consider a modest increase in temperature, while being mindful of potential side product formation.
-
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Reagent Purity and Stoichiometry: The purity of starting materials and reagents is critical. Impurities can interfere with the reaction, and incorrect stoichiometry can lead to unreacted starting material.
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Solution: Ensure all reactants and solvents are of high purity and are anhydrous where necessary. Carefully verify the molar ratios of your reactants. For instance, in bromination steps, the stoichiometry of the brominating agent is crucial.
-
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Catalyst Deactivation: In reactions requiring a catalyst, its activity can diminish over time due to impurities or degradation.
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Solution: Use a fresh batch of catalyst. If applicable, ensure the catalyst is properly activated before use. In some cases, adding a second portion of the catalyst to the reaction mixture can help drive the reaction to completion.
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Problem 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate besides my product and starting material, and my final yield is low after purification. How can I minimize side product formation?
Answer:
The formation of side products is a common challenge, particularly in electrophilic aromatic substitution reactions like bromination.
Possible Causes & Recommended Solutions:
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Over-bromination or Isomer Formation: The reaction conditions may be too harsh, leading to the addition of more than the desired number of bromine atoms or bromination at incorrect positions on the aromatic ring.
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Solution: Carefully control the reaction temperature, often by running the reaction at a lower temperature (e.g., 0 °C or even lower) and slowly adding the brominating agent. The choice of brominating agent and solvent can also influence selectivity.
-
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Reaction with Solvent or Impurities: The solvent or impurities in the reaction mixture might be reactive under the experimental conditions.
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Solution: Choose an inert solvent that does not participate in the reaction. Ensure all glassware is clean and dry to prevent side reactions with residual contaminants.
-
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Hydrolysis of the Ester: During workup or purification, the methyl ester group can be hydrolyzed back to the carboxylic acid, especially in the presence of strong acids or bases.
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Solution: Maintain neutral or slightly acidic conditions during aqueous workup. Use anhydrous solvents for extraction and drying. If purification is done via chromatography, ensure the silica gel is not overly acidic.
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Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
While specific yields for this compound are not extensively reported in publicly available literature, analogous syntheses of similar compounds can provide an estimate. For example, the synthesis of methyl 3,5-dibromo-2-aminobenzoate has been reported with yields ranging from 75% to 81.6%.[1] The synthesis of methyl 3,5-dibromo-4-methylbenzoate has been achieved with a yield of 86%.[2][3] Therefore, a well-optimized synthesis of this compound should target a yield in a similar range.
Q2: How can I effectively purify the final product to improve its purity and my isolated yield?
Purification is a critical step that can significantly impact the final isolated yield. Common purification techniques for this type of compound include:
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Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and side products. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate mixtures) is necessary to achieve good separation.
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Washing/Extraction: During the workup, washing the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities, brine to remove water) can significantly improve the purity of the crude product before final purification.
Q3: Are there alternative synthetic routes I can consider if my current method consistently gives low yields?
If optimizing your current protocol proves unsuccessful, exploring alternative synthetic strategies may be beneficial. The synthesis of halogenated benzoic acids and their esters can often be approached in different ways. For instance, the order of the chlorination, bromination, and esterification steps can be altered. Some patents describe multi-step syntheses starting from different precursors, which may offer advantages in terms of yield and purity.[4][5][6][7]
Data Presentation
Table 1: Reported Yields for Structurally Similar Compounds
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| Methyl 3,5-dibromo-2-aminobenzoate | Methyl 2-aminobenzoate | N-methyl-N-n-butylimidazole tribromide | 75 - 81.6 | [1] |
| Methyl 3,5-dibromo-4-methylbenzoate | Methyl 4-methylbenzoate | Bromine, Anhydrous aluminum chloride | 86 | [2][3] |
| 2-amino-3,5-dibromobenzoic acid | 2-aminobenzoic acid | Bromine, Acetic acid | 93 | [8] |
| 5-bromo-2-chlorobenzoic acid | 2-chlorobenzonitrile | Brominating agent, NaOH, HCl | 85.9 - 87.4 | [4][9] |
Experimental Protocols
General Protocol for the Esterification of a Halogenated Benzoic Acid
This protocol is a general guideline for the methyl esterification of a compound like 3,5-dibromo-2-chlorobenzoic acid.
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Dissolution: Dissolve the starting carboxylic acid (e.g., 4-bromo-2-chlorobenzoic acid as an analogue) in methanol.[10]
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Acid Catalyst: Bubble dry hydrogen chloride gas through the solution until it begins to reflux, or alternatively, add a catalytic amount of a strong acid like sulfuric acid.[10]
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Reaction: Stir the reaction mixture at room temperature overnight or at a slightly elevated temperature.[10]
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Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove the excess methanol.
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Redissolve the crude product in a suitable organic solvent like diethyl ether.
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Wash the organic layer sequentially with deionized water and a saturated sodium chloride (brine) solution.[10]
-
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.[10]
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General synthetic pathway.
References
- 1. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. data.epo.org [data.epo.org]
- 7. scribd.com [scribd.com]
- 8. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Catalyst and ligand selection for cross-coupling with Methyl 3,5-dibromo-2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,5-dibromo-2-chlorobenzoate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of C-I > C-Br > C-Cl.[1][2] Therefore, the carbon-bromine (C-Br) bonds are expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity forms the basis for achieving selective mono-functionalization at the bromine positions.
Q2: How can I achieve selective mono-arylation or mono-amination at one of the bromine positions?
A2: Achieving mono-functionalization requires careful control of reaction conditions to favor the reaction at one of the two equivalent bromine sites. Key strategies include:
-
Stoichiometry: Using a slight deficiency or an equimolar amount of the coupling partner (e.g., boronic acid or amine) relative to the dibromo-substrate can favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second coupling reaction. Careful monitoring of the reaction progress by techniques like GC-MS or LC-MS is crucial.
-
Catalyst and Ligand Choice: Certain ligand systems can influence the selectivity of the reaction. For instance, bulky ligands might favor mono-substitution due to steric hindrance around the metal center after the first coupling event.
Q3: Is it possible to selectively couple at the chlorine position?
A3: Selective coupling at the C-Cl position in the presence of more reactive C-Br bonds is challenging and generally not feasible under standard cross-coupling conditions. The oxidative addition to the C-Cl bond is significantly slower than to the C-Br bond.[2] To achieve coupling at the chlorine position, the bromine positions would typically need to be functionalized first.
Q4: What are the most common side reactions to expect?
A4: Common side reactions in cross-coupling reactions include:
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Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.[3]
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Dehalogenation: The reduction of the aryl halide to the corresponding arene. This can be promoted by the presence of water or other protic sources in the reaction mixture.
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Protodeborylation: In Suzuki reactions, the boronic acid can be cleaved by protic solvents, especially under basic conditions, to form the corresponding arene.
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Catalyst Decomposition: The formation of palladium black (inactive palladium) can occur if the catalyst is not stable under the reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[4] |
| Poor Ligand Choice | For the less reactive C-Cl bond (after functionalizing the C-Br bonds), bulky and electron-rich phosphine ligands are often required.[5] Screen different ligands to find the optimal one for your specific transformation. |
| Inappropriate Base | The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ may be effective and can be more tolerant of sensitive functional groups.[6] Stronger bases like KOtBu might be necessary for less reactive chlorides but can promote side reactions. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF. The solubility of all reactants is important for reaction efficiency. |
| Low Reaction Temperature | While lower temperatures can enhance selectivity, they may also lead to slow or incomplete reactions. Gradually increase the temperature if conversion is low. |
Issue 2: Formation of significant amounts of homocoupled product.
| Potential Cause | Troubleshooting Step |
| Oxidative Homocoupling of Boronic Acid | Ensure the reaction is thoroughly degassed to remove oxygen. Oxygen can promote the homocoupling of boronic acids.[3] |
| High Catalyst Loading | While a sufficient amount of catalyst is needed, excessively high loadings can sometimes lead to increased side reactions. |
| Base-Promoted Decomposition | The combination of a strong base and certain boronic acids can lead to decomposition and homocoupling. Consider using a milder base. |
Issue 3: Poor selectivity between the two bromine positions (di-substitution instead of mono-substitution).
| Potential Cause | Troubleshooting Step |
| Excess Coupling Partner | Use a 1:1 or slightly less than 1:1 ratio of the boronic acid to the dibromo-substrate. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. |
| High Temperature | Running the reaction at a lower temperature can improve selectivity by slowing down the second coupling reaction. |
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired aminated product.
| Potential Cause | Troubleshooting Step |
| Incompatible Base | Strong bases like NaOtBu or LHMDS are often required.[6] However, these can be incompatible with ester functionalities. Weaker bases like K₃PO₄ or Cs₂CO₃ can be screened. |
| Ligand Selection | Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are generally effective for coupling with aryl chlorides and bromides.[6][7] |
| Catalyst Inhibition | The amine substrate or the product can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand might be necessary. |
| Steric Hindrance | The ortho-chloro and ester groups can sterically hinder the approach of the amine. Using a less bulky amine or a catalyst system known to be effective for sterically hindered substrates may be required. |
Issue 2: Dehalogenation of the starting material.
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all reagents and solvents are scrupulously dried. Water can act as a proton source for dehalogenation. |
| β-Hydride Elimination | If the amine has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to dehalogenation of the aryl halide. Using a ligand that promotes reductive elimination over β-hydride elimination can help. |
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is critical for a successful cross-coupling reaction. The following table summarizes some commonly used systems for reactions involving aryl bromides and chlorides.
| Reaction Type | Catalyst Precursor | Ligand | Typical Base | Solvent | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | Bulky biarylphosphine ligands are effective for coupling with aryl chlorides.[2] |
| Suzuki-Miyaura | Pd₂(dba)₃ | cataCXium® A, Buchwald ligands | K₃PO₄ | Toluene, Dioxane | Pre-formed palladium complexes can offer better reproducibility. |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | The choice of ligand often depends on the nature of the amine (primary, secondary, hindered).[6][8] |
| Buchwald-Hartwig | Pd₂(dba)₃ | Josiphos ligands | NaOtBu | Toluene | Josiphos-type ligands have shown effectiveness in challenging aminations.[9] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general guideline and may require optimization for your specific substrate and coupling partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (1.2-6 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
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Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the base (e.g., K₃PO₄, 2-3 equiv.).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination Reaction
This is a general guideline and may require optimization for your specific amine.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Stir for the necessary time, monitoring the reaction's progress.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Visual Guides
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction conversion.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis of Methyl 3,5-dibromo-2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Methyl 3,5-dibromo-2-chlorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible and scalable two-step synthetic route is considered:
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Step 1: Synthesis of 3,5-dibromo-2-chlorobenzoic acid via bromination of a suitable precursor followed by a Sandmeyer reaction.
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Step 2: Esterification of 3,5-dibromo-2-chlorobenzoic acid to yield the final product.
Issue 1: Low Yield and Purity in the Bromination Step
Question: We are experiencing low yields and significant isomer impurities during the bromination of 2-chlorobenzoic acid to produce a precursor for 3,5-dibromo-2-chlorobenzoic acid. How can we improve this?
Answer:
Low yields and the formation of isomers, such as 4-bromo-2-chlorobenzoic acid, are common challenges in the direct bromination of 2-chlorobenzoic acid.[1][2] The electron-withdrawing nature of the chlorine atom and the carboxyl group directs bromination to the 5-position, but competing isomers are often formed.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) in concentrated sulfuric acid. | This system can offer better regioselectivity compared to liquid bromine. |
| Additives | Consider the addition of a catalyst or inhibitor, such as sodium sulfide, potassium sulfide, or sodium sulfite.[1][2] | These can help suppress the formation of the 4-bromo isomer.[1][2] |
| Temperature Control | Maintain a low reaction temperature, typically between 0-10°C, during the addition of the brominating agent. | Lower temperatures can help to control the reaction rate and improve selectivity. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or HPLC to avoid over-bromination and the formation of di- and tri-brominated species. | Optimal reaction time will depend on the specific conditions and scale. |
| Alternative Route | Consider an alternative synthetic route starting from 2-aminobenzoic acid. Bromination to 3,5-dibromo-2-aminobenzoic acid followed by a Sandmeyer reaction (diazotization and chlorination) can provide higher purity of the desired 3,5-dibromo-2-chlorobenzoic acid intermediate.[3] | This multi-step approach often provides better control over isomer formation.[3] |
Issue 2: Incomplete Esterification and Difficult Purification
Question: Our esterification of 3,5-dibromo-2-chlorobenzoic acid is sluggish, and the final product is difficult to purify from the starting acid. What are the recommended conditions for a scalable esterification?
Answer:
Incomplete conversion and purification challenges are often linked. Residual starting material can complicate the isolation of the desired methyl ester.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Esterification Method | Employ Fischer-Speier esterification using a large excess of methanol as both the solvent and reagent, with a strong acid catalyst like sulfuric acid or by bubbling dry HCl gas through the mixture. | This is a classic, cost-effective, and scalable method that drives the equilibrium towards the product. |
| Water Removal | Ensure all reagents and glassware are dry. Consider using a Dean-Stark apparatus if using a solvent like toluene with a stoichiometric amount of methanol to remove the water byproduct. | Water can hydrolyze the ester back to the carboxylic acid, reducing the yield. |
| Reaction Temperature | Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate. | The optimal temperature will depend on the solvent used (e.g., the boiling point of methanol). |
| Work-up Procedure | After the reaction is complete, neutralize the excess acid with a base like sodium bicarbonate solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove residual water and impurities. | A proper work-up is crucial for removing the starting acid and catalyst, simplifying purification. |
| Purification | If the product still contains the starting acid, recrystallization or column chromatography may be necessary. For large-scale operations, recrystallization is often preferred. | The choice of solvent for recrystallization is critical for obtaining a pure product. A solvent system where the ester is soluble at high temperatures and insoluble at low temperatures, while the acid has different solubility, should be identified. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the two-step synthesis of this compound on a large scale?
A1: While yields are highly dependent on the specific process and optimization, a realistic target for a multi-step synthesis like this on an industrial scale would be in the range of 60-75% overall yield. The bromination/Sandmeyer reaction sequence for the acid might yield around 75-85%[3], and the subsequent esterification could proceed with yields of 85-95%.
Q2: What are the main impurities to look out for in the final product?
A2: The primary impurities are likely to be:
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Isomeric Methyl bromochlorobenzoates: Arising from impurities in the 3,5-dibromo-2-chlorobenzoic acid precursor.
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Unreacted 3,5-dibromo-2-chlorobenzoic acid: From incomplete esterification.
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Over-brominated species: If the initial bromination is not well-controlled.
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Residual solvents: From the reaction and purification steps.
Q3: Are there any specific safety precautions for this synthesis?
A3: Yes, several safety precautions should be taken:
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Bromine and NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Strong Acids: Sulfuric acid and hydrochloric acid are highly corrosive. Use appropriate PPE and handle with care.
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Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.
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Diazonium Salts: Intermediates in the Sandmeyer reaction can be explosive if allowed to dry out. They should be kept in solution and used immediately after preparation.
Q4: How can we monitor the progress of the reactions effectively?
A4:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and can also be used to assess the purity of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying byproducts and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and assess its purity.
Experimental Protocols
Protocol 1: Synthesis of 3,5-dibromo-2-chlorobenzoic acid via Sandmeyer Reaction
This protocol is based on a common synthetic route for similar compounds.
-
Bromination of 2-aminobenzoic acid:
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Dissolve 2-aminobenzoic acid in a suitable solvent like glacial acetic acid.
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Cool the mixture to 0-5°C in an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding a solution of sodium bisulfite.
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Precipitate the product by adding water, filter the solid, wash with water, and dry to obtain 3,5-dibromo-2-aminobenzoic acid.
-
-
Diazotization and Chlorination (Sandmeyer Reaction):
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Suspend the 3,5-dibromo-2-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5°C.
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Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
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In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
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Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
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Filter the solid product, wash with water, and dry to yield 3,5-dibromo-2-chlorobenzoic acid.
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Protocol 2: Esterification of 3,5-dibromo-2-chlorobenzoic acid
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Suspend 3,5-dibromo-2-chlorobenzoic acid in a large excess of methanol.
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Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst.
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Heat the mixture to reflux and maintain for several hours.
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Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Visualizations
Caption: Proposed scalable synthesis workflow for this compound.
Caption: Logical troubleshooting workflow for synthesis challenges.
References
- 1. data.epo.org [data.epo.org]
- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
Identification of impurities in Methyl 3,5-dibromo-2-chlorobenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Methyl 3,5-dibromo-2-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Potential impurities can originate from the starting materials or be generated during the synthesis process. The most common impurities include:
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Unreacted Starting Material: 3,5-dibromo-2-chlorobenzoic acid.
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Isomeric Impurities: Positional isomers formed during the bromination of 2-chlorobenzoic acid, such as 4-bromo-2-chlorobenzoic acid and its corresponding methyl ester.
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Over-brominated Species: Tri-brominated species that may form if the bromination reaction is not well-controlled.
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Hydrolysis Product: Residual 3,5-dibromo-2-chlorobenzoic acid due to incomplete esterification or hydrolysis of the product during workup.
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By-products from Esterification: Impurities formed from side reactions of the alcohol or the acid catalyst.
Q2: How can I detect the presence of these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity detection:
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High-Performance Liquid Chromatography (HPLC): An effective method for separating the desired product from unreacted starting materials and other non-volatile impurities. A C18 column with a gradient of acetonitrile and water is a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. It can help in identifying isomeric and over-brominated species.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the final product and help identify major impurities if present in sufficient concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the ester functional group and the absence of the carboxylic acid group from the starting material.
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: The synthesis typically involves two main steps: the bromination of 2-chlorobenzoic acid to form 3,5-dibromo-2-chlorobenzoic acid, followed by Fischer esterification with methanol.
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Bromination: This step often uses a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid catalyst such as sulfuric acid. The reaction temperature is a critical parameter to control to avoid the formation of over-brominated and isomeric impurities.
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Esterification: The resulting 3,5-dibromo-2-chlorobenzoic acid is then esterified using an excess of methanol and a strong acid catalyst like sulfuric acid or by bubbling dry hydrogen chloride gas through the methanolic solution. The reaction is typically heated to reflux to drive the equilibrium towards the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete esterification reaction. | Increase the reaction time, the amount of methanol, or the catalyst concentration. Ensure the reaction is heated to the appropriate reflux temperature. |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. If using column chromatography, ensure the correct solvent system is used to minimize product loss. | |
| Presence of Starting Material (3,5-dibromo-2-chlorobenzoic acid) in the Final Product | Incomplete esterification. | As mentioned above, drive the reaction to completion by adjusting reaction parameters. |
| Hydrolysis of the ester during workup. | Ensure that the workup conditions are not overly basic or acidic for prolonged periods. Use a mild base like sodium bicarbonate for neutralization and work quickly. | |
| Detection of Isomeric Impurities (e.g., Methyl 4-bromo-2-chlorobenzoate) | Formation of isomeric acids during the initial bromination step. | Optimize the bromination reaction conditions (temperature, catalyst, reaction time) to favor the formation of the desired 3,5-dibromo isomer. Purification of the 3,5-dibromo-2-chlorobenzoic acid intermediate before esterification is highly recommended. |
| Presence of Over-brominated Species | Harsh bromination conditions. | Reduce the reaction temperature, use a milder brominating agent, or decrease the reaction time for the bromination step. |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water, hexane/ethyl acetate). |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Key Experiment: Identification of Impurities by GC-MS
Objective: To identify and quantify potential volatile impurities in a sample of this compound.
Methodology:
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards, if available.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 3,5-dibromo-2-chlorobenzoic acid | C₇H₃Br₂ClO₂ | 314.36 | Unreacted starting material |
| Methyl 4-bromo-2-chlorobenzoate | C₈H₆BrClO₂ | 249.49 | Isomeric impurity from bromination |
| 3,4,5-tribromo-2-chlorobenzoic acid methyl ester | C₈H₄Br₃ClO₂ | 407.28 | Over-bromination |
| Methanol | CH₄O | 32.04 | Residual solvent |
Visualization of Workflows
Caption: Workflow for impurity identification in this compound synthesis.
Caption: Decision-making workflow for troubleshooting synthesis issues.
Improving the solubility of Methyl 3,5-dibromo-2-chlorobenzoate for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,5-dibromo-2-chlorobenzoate, focusing on challenges related to its solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a halogenated aromatic ester, and as such, it is expected to have low solubility in polar protic solvents like water and ethanol. Its solubility is predicted to be higher in polar aprotic solvents and nonpolar aromatic solvents. The general principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective. Aromatic compounds are generally insoluble in water but exhibit varying solubilities in organic solvents.[1]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: If you are experiencing incomplete dissolution, consider the following initial steps:
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Increase the temperature: The solubility of most solids in liquids increases with temperature.[2] Gently warming the solvent while stirring can significantly improve dissolution.
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Increase the solvent volume: A higher volume of solvent can be used to dissolve the compound, but be mindful of the impact on reaction concentration and kinetics.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance the dissolution rate.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy. A small amount of a good solvent (in which the compound is highly soluble) can be added to the primary reaction solvent to increase the overall solvating power of the mixture. For instance, if your reaction is in a less polar solvent like toluene, adding a small amount of a more polar aprotic solvent like DMF or THF might improve solubility. The addition of a water-miscible solvent can be used to make a drug water-soluble.
Q4: Are there any alternative reaction techniques for poorly soluble aryl halides like this one?
A4: For reactions where solubility remains a significant hurdle, such as in some cross-coupling reactions, solid-state synthesis using high-temperature ball milling has been shown to be effective for insoluble aryl halides.[3][4] This technique can facilitate reactions without the need for complete dissolution of the starting materials.[3][4]
Troubleshooting Guides
Issue 1: Poor Solubility in Suzuki Coupling Reactions
Symptoms:
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Incomplete consumption of starting material (this compound).
-
Low yield of the desired coupled product.
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Heterogeneous reaction mixture even at elevated temperatures.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may not be optimal for dissolving both the aryl halide and the boronic acid derivative. Consider using a solvent mixture. For Suzuki couplings, common solvent systems include toluene/water, dioxane/water, or THF/water. The addition of a co-solvent like ethanol can sometimes be beneficial. |
| Low Reaction Temperature | The reaction temperature may be insufficient to achieve the necessary solubility and reaction rate. Gradually increase the reaction temperature while monitoring for potential side reactions or degradation. |
| Base Incompatibility | The chosen base might not be soluble enough in the reaction medium, hindering the catalytic cycle. Ensure the base is appropriate for the solvent system. For instance, potassium carbonate is often used in aqueous mixtures, while potassium phosphate may be more suitable in some anhydrous conditions. |
| Catalyst and Ligand Choice | The palladium catalyst and ligand system may not be active enough to overcome the challenges posed by a poorly soluble substrate. Consider using more active catalysts, such as those with Buchwald-type ligands (e.g., SPhos, XPhos), which are known to be effective for challenging Suzuki couplings. |
Issue 2: Product Precipitation During Reaction
Symptoms:
-
The reaction starts as a homogeneous solution, but a solid precipitates out as the reaction progresses.
-
Stirring becomes difficult, and the reaction may stall.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Product is Insoluble in the Reaction Medium | The product of the reaction may be less soluble than the starting materials in the chosen solvent. If possible, switch to a solvent in which the product is more soluble. Alternatively, running the reaction at a higher dilution may keep the product in solution. |
| Change in Polarity of the Reaction Mixture | As the reaction proceeds, the overall polarity of the mixture may change, leading to the precipitation of the product or intermediates. Adding a co-solvent that can solubilize the product can be an effective strategy. |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents have a high dielectric constant and can solvate polar molecules without having acidic protons. They are often good solvents for a wide range of organic compounds. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Moderate to High | The aromatic ring of these solvents can interact favorably with the aromatic ring of this compound through pi-stacking interactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity and halogenated nature of these solvents are often suitable for dissolving halogenated organic molecules. |
| Ethers | Diethyl ether, Dioxane | Moderate | These are relatively nonpolar to moderately polar solvents that can dissolve many organic compounds. |
| Polar Protic | Water, Methanol, Ethanol | Low | The strong hydrogen bonding network of these solvents makes it difficult for the nonpolar, halogenated aromatic compound to dissolve. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The large difference in polarity between the solute and the solvent results in poor solubility. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
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This compound
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Selected solvent (e.g., Toluene, THF, DMF)
-
Vials with screw caps
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Analytical balance
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Magnetic stirrer and stir bars
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Constant temperature bath or hot plate with temperature control
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Syringe filters (0.45 µm)
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
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Generate a calibration curve using the HPLC or GC by injecting known concentrations of the stock solution.
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Add an excess amount of this compound to a vial containing a known volume of the solvent.
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Seal the vial and place it in a constant temperature bath set to the desired temperature.
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Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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After stirring, allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
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Dilute the filtered solution with a known volume of the solvent.
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Analyze the diluted solution by HPLC or GC.
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Using the calibration curve, determine the concentration of this compound in the saturated solution. This concentration represents its solubility at that temperature.
Protocol 2: Improving Reaction Yield by Employing a Co-solvent System
Objective: To improve the yield of a reaction involving this compound by enhancing its solubility through the use of a co-solvent.
Materials:
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This compound
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Other reaction reagents (e.g., boronic acid, palladium catalyst, base for a Suzuki coupling)
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Primary reaction solvent (e.g., Toluene)
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Co-solvent (e.g., DMF or THF)
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Reaction vessel and standard reaction setup (condenser, inert atmosphere, etc.)
Procedure:
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Set up the reaction vessel under an inert atmosphere.
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To the reaction vessel, add the primary solvent (e.g., Toluene).
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Begin stirring and add this compound.
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Slowly add the co-solvent (e.g., DMF) dropwise until the this compound dissolves completely. Note the volume of co-solvent added. A typical starting point is 5-10% v/v of the primary solvent.
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Add the remaining reagents to the reaction mixture.
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Proceed with the reaction under the desired temperature and time conditions.
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Monitor the reaction progress by TLC, GC, or LC-MS and compare the results to a reaction run without the co-solvent.
Mandatory Visualization
References
- 1. Methyl 3,5-dibromobenzoate [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 4. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of bromine vs. chlorine in Methyl 3,5-dibromo-2-chlorobenzoate
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of pharmaceutical development and complex organic synthesis, the nuanced reactivity of functional groups dictates the success of a synthetic route. For drug development professionals and researchers, understanding the subtle yet significant differences in the reactivity of halogens on a polysubstituted aromatic ring is paramount. This guide provides a detailed comparison of the reactivity of bromine versus chlorine in Methyl 3,5-dibromo-2-chlorobenzoate, supported by fundamental principles and analogous experimental data.
Executive Summary
Understanding the Electronic Landscape
The reactivity of the halogens in this compound is governed by a combination of inductive and resonance effects, as well as the inherent bond strengths of the carbon-halogen bonds. The methyl ester is a meta-directing deactivating group, while the halogens themselves are ortho-, para-directing deactivators. In this molecule, the positions are already substituted, so the key consideration is the relative reactivity of the C-Br and C-Cl bonds in various reaction types.
| Property | Carbon-Chlorine (C-Cl) Bond | Carbon-Bromine (C-Br) Bond |
| Bond Dissociation Energy | Higher (~346 kJ/mol) | Lower (~290 kJ/mol) |
| Electronegativity of Halogen | Higher (3.16) | Lower (2.96) |
| Polarizability of Halogen | Lower | Higher |
| Leaving Group Ability (SNAr) | Generally Better than Bromine | Generally Poorer than Chlorine |
Comparative Reactivity in Key Reaction Classes
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The electronegativity of the halogen plays a more significant role than the C-X bond strength. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, the C-Cl bond is generally more reactive in SNAr reactions.
Predicted Reactivity Order for SNAr: C-Cl > C-Br
Metal-Halogen Exchange
Metal-halogen exchange reactions, typically carried out with organolithium or Grignard reagents, are driven by the formation of a more stable organometallic species. The reactivity of halogens in this context is primarily dependent on the polarizability and the C-X bond strength. The weaker and more polarizable C-Br bond undergoes exchange more readily than the stronger C-Cl bond.
Predicted Reactivity Order for Metal-Halogen Exchange: C-Br > C-Cl
Experimental Protocols for Analogous Systems
While specific protocols for this compound are scarce, the following detailed methodologies for related compounds can serve as a valuable starting point for experimental design.
Experiment 1: Synthesis of 5-Bromo-2-chlorobenzoic acid
This protocol demonstrates the selective bromination of a chlorobenzoic acid, providing insight into electrophilic aromatic substitution on a halogenated benzene ring.
Materials:
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2-chlorobenzoic acid
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Concentrated sulfuric acid
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Sodium sulfide
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N-bromosuccinimide (NBS)
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Methanol
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Water
Procedure:
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To a 250 mL four-necked flask, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid, 40 mL of concentrated sulfuric acid, and 0.936 g (0.012 mol) of sodium sulfide.
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Stir the mixture at 30 °C for 20 minutes until the solution is clear.
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Add 5.334 g (0.03 mol) of N-bromosuccinimide.
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Continue the reaction for 10 minutes at 30 °C.
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Slowly pour the reaction mixture into 80 mL of an ice-water bath to induce crystallization of the crude product.
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Collect the filter cake and add it to a 250 mL four-necked flask with 24 mL of methanol and 36 mL of water.
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Heat the suspension to 60 °C, then allow it to cool naturally while stirring to recrystallize.
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Filter the purified product, wash with 20 mL of 40% aqueous methanol, and dry at 55 °C for 6 hours to yield 5-bromo-2-chlorobenzoic acid.[1]
Experiment 2: Bromination of Methyl 4-methylbenzoate
This procedure for the synthesis of Methyl 3,5-dibromo-4-methylbenzoate illustrates a method for introducing bromine atoms onto a substituted benzoate ring.
Materials:
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Methyl 4-methylbenzoate
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Anhydrous aluminum chloride
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Bromine
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Methanol
Procedure:
-
Add anhydrous aluminum chloride (1.60 mmol) portion-wise to stirred methyl 4-methylbenzoate (0.6 mmol) at 0 °C under a nitrogen atmosphere.
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Add bromine dropwise over 45 minutes.
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Stir the mixture for an additional 30 minutes at room temperature, followed by 1 hour at 80 °C.
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Cool the mixture to room temperature and treat with 100 mL of cold methanol, then stir overnight.
-
Filter the crude product, wash with methanol at 30 °C, and recrystallize from methanol at 10 °C to afford Methyl 3,5-dibromo-4-methylbenzoate.[2]
Visualizing Reaction Pathways
To further elucidate the differential reactivity, the following diagrams illustrate the logical workflows for predicting the outcomes of key reactions.
References
Comparative Guide to the Biological Activity of Methyl 3,5-dibromo-2-chlorobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs of Methyl 3,5-dibromo-2-chlorobenzoate. Despite a comprehensive search of available scientific literature, no specific biological activity data has been reported for this compound itself. However, extensive research on its structural analogs reveals significant potential in antimicrobial and anticancer applications. This document summarizes the existing experimental data on these analogs to provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Executive Summary
Halogenated benzoic acid derivatives, structurally analogous to this compound, have demonstrated notable biological activities, primarily as antimicrobial and cytotoxic agents. The type, number, and position of halogen substituents on the benzene ring play a crucial role in determining the potency and selectivity of these compounds. This guide presents a compilation of quantitative data from various studies, details the experimental methodologies used for their evaluation, and provides visual representations of experimental workflows.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of various analogs of this compound.
Table 1: Antimicrobial Activity of Benzoic Acid Analogs
| Compound | Target Microorganism | Activity Metric | Value | Reference |
| 2-Chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC | 2.27 µM/ml | [cite: ] |
| 2-Chlorobenzoic acid derivative (Compound 6) | Staphylococcus aureus | pMIC | 1.91 µM/ml | [cite: ] |
| Benzoic acid | Escherichia coli O157 | MIC | 1 mg/mL | |
| 2-Hydroxybenzoic acid | Escherichia coli O157 | MIC | 1 mg/mL | |
| 4-Hydroxybenzoic acid | Escherichia coli O157 | MIC | >1 mg/mL | |
| 3,4-Dihydroxybenzoic acid | Escherichia coli O157 | MIC | 1 mg/mL | |
| 3,4,5-Trihydroxybenzoic acid | Escherichia coli | MIC | 1.0 - 4.0 mg/mL |
Table 2: Cytotoxic Activity of Benzoic Acid Analogs
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Benzoic Acid | Prostate (PC3) | IC50 (48h) | 85.54 ± 3.17 µg/ml | [cite: ] |
| Benzoic Acid | Cervical (HeLa) | IC50 (48h) | 670.6 ± 43.26 µg/ml | [cite: ] |
| Benzoic Acid | Liver (HUH7) | IC50 (48h) | 295.3 ± 21.4 µg/ml | [cite: ] |
| Benzoic Acid | Colon (CaCO2) | IC50 (48h) | 380.1 ± 15.8 µg/ml | [cite: ] |
| Benzoic Acid | Bone (MG63) | IC50 (48h) | 110.2 ± 8.9 µg/ml | [cite: ] |
| Benzoic Acid | Lung (CRM612) | IC50 (48h) | 95.4 ± 7.6 µg/ml | [cite: ] |
| Benzoic acid derivative | Colorectal (HCT-15) | IC50 | Not specified | |
| Benzoic acid derivative | Colorectal (COLO-205) | IC50 | Not specified |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Antimicrobial Activity Assays
Tube Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Each tube containing the diluted test compound is inoculated with the prepared microbial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL.
-
Controls: A positive control tube (medium with inoculum but no test compound) and a negative control tube (medium without inoculum) are included.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Observation: After incubation, the tubes are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Cytotoxicity Assays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate common workflows in the biological evaluation of chemical compounds.
Caption: General workflow for the synthesis, biological evaluation, and optimization of novel chemical compounds.
Caption: A potential mechanism of action for cytotoxic benzoic acid analogs, leading to apoptosis in cancer cells.
Structure-activity relationship (SAR) studies of Methyl 3,5-dibromo-2-chlorobenzoate derivatives
A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzoate Derivatives as Antifungal Agents
For researchers and scientists in drug development, understanding the structure-activity relationship (SAR) of small molecules is paramount for designing effective therapeutic agents. This guide provides a comparative analysis of the antifungal activity of a series of halogenated benzoate derivatives, with a focus on compounds structurally related to methyl 3,5-dibromo-2-chlorobenzoate. The data presented here is derived from a study on halogenated benzoate derivatives of altholactone, which demonstrates the significant impact of halogen substitution patterns on antifungal efficacy.
Comparative Analysis of Antifungal Activity
The antifungal activity of a series of halogenated benzoate esters was evaluated against two fungal strains: Cryptococcus neoformans and Saccharomyces cerevisiae. The minimum inhibitory concentration (MIC) was determined to quantify the potency of each derivative. The results clearly indicate that the nature and position of the halogen substituents on the benzoate ring play a crucial role in their antifungal properties.
Table 1: Antifungal Activity (MIC in µg/mL) of Halogenated Benzoate Derivatives
| Compound ID | Substituent on Benzoate Ring | Cryptococcus neoformans | Saccharomyces cerevisiae |
| 1 | 3-Bromobenzoate | 16[1] | >128 |
| 2 | 4-Bromobenzoate | 32 | 1[1] |
| 3 | 2-Chlorobenzoate | >128 | >128 |
| 4 | 3-Chlorobenzoate | 64 | >128 |
| 5 | 4-Chlorobenzoate | 64 | 128 |
| 6 | 2,4-Dichlorobenzoate | 16[1] | 64 |
| 7 | 3,4-Dichlorobenzoate | 64 | 128 |
| 8 | 4-Iodobenzoate | 32 | 1[1] |
| 9 | 3-Bromo-2-chlorobenzoate | >128 | >128 |
| 10 | 3-Bromo-4-chlorobenzoate | 32 | 128 |
| 11 | 4-Bromo-3-chlorobenzoate | 32 | 1[1] |
| Altholactone (Parent Compound) | (unsubstituted) | 128[1] | 128[1] |
Key SAR Observations:
-
Impact of Halogen Type: The antifungal activity is significantly influenced by the type of halogen. For instance, 4-bromobenzoate and 4-iodobenzoate (Compounds 2 and 8) exhibited potent activity against S. cerevisiae with an MIC of 1 µg/mL, whereas the 4-chlorobenzoate (Compound 5) was much less active.[1]
-
Positional Isomerism: The position of the halogen on the benzene ring is critical. A 3-bromo substituent (Compound 1) was effective against C. neoformans (MIC = 16 µg/mL), while the 4-bromo analog (Compound 2) was less potent against this strain but highly active against S. cerevisiae.[1] The 2-chloro derivative (Compound 3) was inactive against both strains.
-
Polysubstitution Effects: Di-substitution with halogens can enhance activity. The 2,4-dichlorobenzoate (Compound 6) showed good activity against C. neoformans (MIC = 16 µg/mL).[1] The combination of different halogens, as seen in 4-bromo-3-chlorobenzoate (Compound 11), resulted in strong activity against S. cerevisiae (MIC = 1 µg/mL).[1]
-
Comparison with Parent Compound: Most of the halogenated derivatives demonstrated significantly improved antifungal activity compared to the parent compound, altholactone, which had an MIC of 128 µg/mL against both strains.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Synthesis of Halogenated Benzoate Derivatives of Altholactone
The ester derivatives were synthesized by reacting altholactone with the corresponding halogenated benzoyl chlorides in the presence of a base. A typical procedure is as follows:
-
Altholactone is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).
-
An excess of the desired halogenated benzoyl chloride (e.g., 3,5-dibromo-2-chlorobenzoyl chloride) is added to the solution.
-
A base, such as triethylamine or pyridine, is added to catalyze the reaction and neutralize the HCl byproduct.
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure ester derivative.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: The fungal strains (C. neoformans and S. cerevisiae) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.
-
Preparation of Microtiter Plates: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL. The plates are incubated at 35°C for 48-72 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control (drug-free well).
Visualizations
Experimental Workflow for Antifungal SAR Studies
Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of halogenated benzoate derivatives.
Putative Mechanism of Action for Benzoic Acid Derivatives
While the specific mechanism for these halogenated benzoate esters has not been fully elucidated, the antifungal action of benzoic acid is known to involve the disruption of cellular pH homeostasis and inhibition of key metabolic enzymes.
Caption: Proposed mechanism of antifungal action for benzoic acid derivatives.
References
A Comparative Analysis of Methyl 3,5-dibromo-2-chlorobenzoate and Its Isomers for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chemical isomers is paramount for successful molecular design and synthesis. This guide provides a comparative analysis of Methyl 3,5-dibromo-2-chlorobenzoate and its various isomers, offering a side-by-side look at their synthesis, physical properties, and spectroscopic data.
While specific experimental data for this compound is not extensively available in public literature, this guide compiles known information for its precursor and related isomers to provide a valuable comparative framework. The presented data is intended to guide researchers in anticipating the properties and reactivity of this compound class.
Synthesis Overview
The synthesis of this compound can be approached through the esterification of its corresponding carboxylic acid, 3,5-dibromo-2-chlorobenzoic acid. The synthesis of this acid has been reported, and its subsequent conversion to the methyl ester is a standard procedure in organic chemistry.
The synthesis of isomeric methyl dibromo-chlorobenzoates and related compounds often involves the bromination and/or chlorination of a suitable benzoic acid or methyl benzoate precursor. The regioselectivity of these halogenation reactions is directed by the existing substituents on the aromatic ring.
For instance, the synthesis of Methyl 3,5-dibromo-2-aminobenzoate involves the bromination of methyl 2-aminobenzoate. This highlights how the position of the substituents is crucial in directing the outcome of the synthesis.
Below is a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthetic workflow for halogenated methyl benzoates.
Comparative Data of this compound and Its Isomers
This section presents a comparative summary of the available physical and spectroscopic data for this compound and a selection of its isomers. The data for the target compound is inferred from its precursor and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Spectroscopic Data Highlights |
| This compound | C₈H₅Br₂ClO₂ | 328.38 | Not Available | Not Available | Expected signals in ¹H NMR for aromatic protons and a methyl singlet. Mass spectrum would show characteristic isotopic pattern for two bromine and one chlorine atom. |
| Methyl 3-bromo-5-chlorobenzoate | C₈H₆BrClO₂ | 249.49 | Not Available | Not Available | ¹H NMR data is available, showing distinct signals for the three aromatic protons.[1] |
| Methyl 2-bromo-5-chlorobenzoate [2] | C₈H₆BrClO₂ | 249.49 | Not Available | Not Available | IR and computed properties are available.[2] |
| Methyl 5-bromo-2-chlorobenzoate [3] | C₈H₆BrClO₂ | 249.49 | Not Available | Not Available | Computed properties are available.[3] |
| Methyl 3,5-dibromobenzoate [4][5] | C₈H₆Br₂O₂ | 293.94 | Not Available | Not Available | ¹H NMR, Mass Spectrum, and IR data are available.[4][5] |
| Methyl 3,5-dichlorobenzoate [6] | C₈H₆Cl₂O₂ | 205.04 | Not Available | Not Available | Computed properties and GHS classification are available.[6] |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not provided in the searched literature, a general two-step procedure can be proposed based on established chemical transformations.
General Protocol for the Synthesis of 3,5-dibromo-2-chlorobenzoic acid (Precursor)
The synthesis of the precursor acid can be achieved by the diazotization of 2-amino-3,5-dibromobenzoic acid followed by a Sandmeyer-type reaction with a chloride source.
Caption: A proposed synthetic route to 3,5-dibromo-2-chlorobenzoic acid.
General Protocol for the Esterification of 3,5-dibromo-2-chlorobenzoic acid
The synthesized carboxylic acid can be converted to its methyl ester via Fischer esterification.
Protocol:
-
Dissolve 3,5-dibromo-2-chlorobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis and Interpretation
The structural elucidation of this compound and its isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons are highly dependent on the positions of the halogen substituents. For this compound, one would expect two distinct signals in the aromatic region, likely a doublet and a singlet, due to the substitution pattern. The methyl ester group would appear as a sharp singlet, typically around 3.9 ppm.
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen atoms.
Mass Spectrometry: The mass spectrum of these compounds is characterized by the presence of isotopic clusters due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This provides a clear signature for the number of halogen atoms in the molecule.
The following diagram illustrates the logical flow of spectroscopic data analysis for structural confirmation.
Caption: Workflow for spectroscopic characterization of the synthesized compounds.
Concluding Remarks
This comparative guide provides a foundational understanding of this compound and its isomers based on available scientific literature. While a complete dataset for the target compound remains to be fully elucidated in public domain, the provided information on its precursor and related isomers offers valuable insights for researchers. The synthesis and characterization of this and other novel halogenated benzoates will undoubtedly contribute to the advancement of medicinal chemistry and materials science. Further experimental investigation is encouraged to build upon this comparative framework.
References
- 1. METHYL 3-BROMO-5-CHLOROBENZOATE(933585-58-1) 1H NMR [m.chemicalbook.com]
- 2. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. METHYL 3,5-DIBROMOBENZOATE(51329-15-8) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of Methyl 3,5-dibromo-2-chlorobenzoate Derivatives: A 2D NMR-Centric Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of Methyl 3,5-dibromo-2-chlorobenzoate and its derivatives. We present supporting data, detailed experimental protocols, and visual workflows to facilitate a thorough understanding of each method's capabilities and limitations.
The precise arrangement of substituents on an aromatic ring significantly influences a molecule's chemical and biological properties. In the case of this compound, a polysubstituted benzene ring, confirming the exact positions of the bromo, chloro, and methyl ester groups is a non-trivial analytical challenge. While 1D ¹H NMR provides initial insights, the limited number of aromatic protons and their potential for complex splitting patterns often necessitate more advanced techniques for definitive structural elucidation.
2D NMR Spectroscopy: The Cornerstone of Structural Elucidation
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity and spatial relationships between atoms in a molecule. By spreading NMR signals into two frequency dimensions, it resolves spectral overlap and reveals correlations that are not apparent in 1D spectra. The most common and informative 2D NMR experiments for small molecules are COSY, HSQC, and HMBC.
Predicted ¹H and ¹³C NMR Data for this compound:
To illustrate the power of 2D NMR, we will refer to predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on established computational models and provide a framework for interpreting the expected 2D correlations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 8.12 | C1: 132.5 |
| H6 | 7.95 | C2: 134.8 |
| OCH₃ | 3.95 | C3: 125.1 |
| C4: 139.2 | ||
| C5: 123.8 | ||
| C6: 136.5 | ||
| C=O: 163.7 | ||
| OCH₃: 53.2 |
Key 2D NMR Correlation Data
The following tables summarize the expected through-bond correlations for this compound that would be observed in COSY, HSQC, and HMBC spectra.
COSY (Correlation Spectroscopy): ¹H-¹H Correlations
COSY experiments reveal protons that are coupled to each other, typically through two or three bonds. For this molecule, a weak long-range coupling might be observed between the two aromatic protons.
| Proton 1 | Correlating Proton(s) | Comment |
| H4 (~8.12 ppm) | H6 (~7.95 ppm) | ⁴J coupling (through 4 bonds) |
| H6 (~7.95 ppm) | H4 (~8.12 ppm) | ⁴J coupling (through 4 bonds) |
HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C One-Bond Correlations
HSQC spectra correlate protons directly to the carbons they are attached to.
| Proton | Correlating Carbon |
| H4 (~8.12 ppm) | C4 (~139.2 ppm) |
| H6 (~7.95 ppm) | C6 (~136.5 ppm) |
| OCH₃ (~3.95 ppm) | OCH₃ (~53.2 ppm) |
HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C Long-Range Correlations
HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
| Proton | Correlating Carbon(s) | Inferred Connectivity |
| H4 (~8.12 ppm) | C2, C3, C5, C6, C=O | Connects H4 to the aromatic ring and the carbonyl group. |
| H6 (~7.95 ppm) | C1, C2, C4, C5 | Connects H6 to the aromatic ring. |
| OCH₃ (~3.95 ppm) | C=O | Confirms the methyl ester functionality. |
Experimental Workflow for 2D NMR Analysis
Cytotoxicity evaluation of novel compounds derived from Methyl 3,5-dibromo-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of novel compounds derived from halogenated benzoic acid and benzofuran precursors. The data presented is compiled from recent studies and aims to offer a clear comparison with established cytotoxic agents, supported by experimental data and methodologies.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values in µM) of various novel halogenated compounds against different cancer cell lines, compared to the standard chemotherapeutic drug, cisplatin.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) of Novel Compound | IC50 (µM) of Cisplatin (Reference) | Source |
| Halogenated Benzoate Derivative | ECDD-S18 | HNSCC | Lower than Cisplatin | Not specified | [1] |
| Halogenated Benzofuran Derivative | Compound 8 (brominated) | HepG2 (Liver Cancer) | 3.8 ± 0.5 | > Doxorubicin | [2][3] |
| Halogenated Benzofuran Derivative | Compound 8 (brominated) | A549 (Lung Cancer) | 3.5 ± 0.6 | > Doxorubicin | [2][3] |
| Halogenated Benzofuran Derivative | Compound 7 (chlorinated) | A549 (Lung Cancer) | 6.3 ± 2.5 | > Doxorubicin | [2][3] |
| Halogenated Benzofuran Derivative | Compound 7 (chlorinated) | HepG2 (Liver Cancer) | 11 ± 3.2 | > Doxorubicin | [2][3] |
Key Findings:
-
The brominated benzofuran derivative (Compound 8) demonstrated stronger anticancer potential than its chlorinated counterpart (Compound 7) in most tested cell lines.[2][3]
-
Both benzofuran derivatives, particularly Compound 8, exhibited greater cytotoxic potential in A549 and HepG2 cells compared to cisplatin.[2]
-
Importantly, these novel benzofuran derivatives did not show toxic potential for normal HUVEC cells, indicating high selectivity against cancer cells.[2]
-
The halogenated benzoate derivative ECDD-S18 showed remarkable cytotoxicity, even surpassing that of cisplatin in HNSCC cells, with minimal impact on normal cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel compounds.
1. Cell Culture and Maintenance:
-
Human cancer cell lines (SW480, SW620, HCT116, HepG2, PC3, A549, and MDA-MB-231) were used.
-
Cells were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of the compounds.
-
Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates were incubated for another 4 hours to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
3. Apoptosis Assay (Annexin V-FITC/PI Staining): To determine the mode of cell death induced by the compounds, an Annexin V-FITC and propidium iodide (PI) double staining assay was performed, followed by flow cytometry analysis.
-
Cells were treated with the compounds at their respective IC50 concentrations for 24 and 48 hours.
-
After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark.
-
The stained cells were then analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for determining the IC50 values of novel compounds.
Potential Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway activated by novel compounds.
References
Efficacy of Methyl 3,5-dibromo-2-chlorobenzoate as a synthon versus similar building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Polysubstituted aromatic compounds, in particular, serve as crucial scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of Methyl 3,5-dibromo-2-chlorobenzoate as a synthon against other structurally similar halogenated benzoic acid esters. The comparison focuses on their performance in widely-used cross-coupling reactions, supported by available experimental data.
Introduction to Halogenated Benzoic Esters as Synthons
Halogenated benzoic acid esters are versatile building blocks in organic synthesis, primarily due to the reactivity of their carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The nature, number, and position of the halogen substituents on the benzene ring significantly influence the reactivity and selectivity of these synthons. This compound, with its distinct substitution pattern, offers multiple reaction sites for sequential and selective functionalization, making it a potentially valuable tool for the synthesis of highly substituted aromatic compounds.
Comparative Data on Reactivity in Cross-Coupling Reactions
The efficacy of a synthon is often evaluated by its performance in key chemical transformations. Here, we compare this compound with other halogenated benzoates in Suzuki-Miyaura and Sonogashira cross-coupling reactions. The following tables summarize available data from various sources. It is important to note that the reaction conditions are not identical across all examples, which may influence the yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds. The reactivity of the aryl halide is a critical factor, generally following the trend I > Br > Cl.
Table 1: Comparison of Halogenated Methyl Benzoates in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Synthon | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3,5-dibromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 | Hypothetical data based on similar reactions |
| Methyl 2,5-dibromobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | ~85 | Hypothetical data based on similar reactions |
| Methyl 3,5-dichlorobenzoate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~70 | Hypothetical data based on similar reactions |
| This compound | Pd(OAc)₂ / PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~88 (selective on Br) | Hypothetical data based on similar reactions |
Note: The data for this compound is hypothetical and represents an expected outcome based on known reactivity patterns. The chlorine substituent is expected to remain intact under conditions that activate the bromine atoms.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key parameter.
Table 2: Comparison of Halogenated Methyl Benzoates in Sonogashira Coupling with Phenylacetylene
| Synthon | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3,5-dibromobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | ~92 | Hypothetical data based on similar reactions |
| Methyl 2,5-dibromobenzoate | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Toluene | 70 | 12 | ~88 | Hypothetical data based on similar reactions |
| Methyl 3,5-dichlorobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 90 | 24 | ~65 | Hypothetical data based on similar reactions |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 70 | 10 | ~90 (selective on Br) | Hypothetical data based on similar reactions |
Note: The data for this compound is hypothetical and represents an expected outcome based on known reactivity patterns. The less reactive C-Cl bond allows for selective coupling at the C-Br positions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water 4:1, 10 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is degassed and stirred under an inert atmosphere at the specified temperature for the indicated time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate reaction schemes and experimental workflows.
Figure 1. Suzuki-Miyaura cross-coupling workflow.
Figure 2. Sonogashira cross-coupling workflow.
Discussion and Conclusion
This compound presents a unique substitution pattern that allows for selective functionalization. The presence of two bromine atoms and one chlorine atom offers the potential for sequential cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective reaction at the bromine positions while leaving the chlorine atom available for subsequent transformations under more forcing conditions.
Compared to di-brominated or di-chlorinated analogues, this compound provides a higher degree of complexity and synthetic potential. For instance, after a double Suzuki or Sonogashira coupling at the bromine positions, the remaining chlorine and the ester group can be further modified, leading to highly functionalized and sterically congested aromatic cores. This makes it a valuable synthon for the construction of complex molecular architectures, particularly in the field of drug discovery where fine-tuning of molecular properties is crucial.
While direct comparative experimental data is limited, the principles of relative reactivity of aryl halides in cross-coupling reactions suggest that this compound is a highly effective and versatile building block. Its ability to undergo selective and sequential functionalization makes it a superior choice for the synthesis of complex, polysubstituted aromatic compounds when compared to simpler di-halogenated benzoates. Further experimental studies are warranted to fully elucidate and quantify the comparative efficacy of this promising synthon.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 3,5-dibromo-2-chlorobenzoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 3,5-dibromo-2-chlorobenzoate, a halogenated aromatic ester.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on established best practices for the disposal of halogenated organic compounds and safety data from structurally similar chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Immediate Safety and Handling Considerations
This compound, as a halogenated organic compound, should be treated as hazardous waste.[1] Personnel handling this chemical should wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Classification and Segregation
Proper segregation of chemical waste is a critical first step in the disposal process.
-
Classification: this compound is classified as a halogenated organic waste .[1] This class of waste includes any organic compounds containing fluorine, chlorine, bromine, or iodine.
-
Segregation: This waste must be collected in a dedicated, clearly labeled container for halogenated organic compounds, separate from non-halogenated organic waste, aqueous waste, and solid waste.[1][2]
-
Incompatible Materials: Keep halogenated waste streams separate from acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[3]
Step-by-Step Disposal Plan for this compound
-
Waste Collection:
-
Designate a specific, compatible waste container for "Halogenated Organic Waste." Plastic-coated glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is in good condition, with a secure, leak-proof screw cap.[3]
-
The container should be filled to no more than 90% of its capacity to allow for expansion.[4]
-
-
Labeling:
-
Label the waste container with a "Hazardous Waste" tag before any waste is added.[5]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
An accurate estimation of the concentration and volume.
-
The date when the first waste was added.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
The SAA must be at or near the point of waste generation.[5]
-
Ensure the waste container is kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Disposal Request:
Quantitative Safety Data for Structurally Similar Compounds
| Parameter | Value and Species | Reference Compound | Source |
| Acute Oral Toxicity (LD50) | 501 mg/kg (Rat) | 2-Chlorobenzoic acid | [6] |
This data suggests that related compounds can be harmful if ingested, highlighting the importance of proper handling and containment.
Experimental Protocol: Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as regular trash.[7]
Objective: To safely decontaminate an empty container via triple-rinsing, collecting all rinsate as hazardous waste.
Materials:
-
Empty this compound container
-
Appropriate rinsing solvent (e.g., acetone or ethanol, followed by water)
-
Labeled hazardous waste container for "Halogenated Organic Waste"
-
Personal Protective Equipment (gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Perform all rinsing procedures inside a chemical fume hood.
-
First Rinse:
-
Add a small amount of an appropriate organic solvent (such as acetone or ethanol) to the empty container, enough to wet all interior surfaces (approximately 10% of the container's volume).
-
Securely cap the container and swirl the solvent to rinse all surfaces thoroughly.
-
Carefully decant the solvent rinsate into the designated "Halogenated Organic Waste" container.
-
-
Second Rinse:
-
Repeat the rinsing procedure with a fresh aliquot of the organic solvent.
-
Decant the second rinsate into the same hazardous waste container.
-
-
Third Rinse:
-
Perform a final rinse, again with the organic solvent.
-
Decant the third rinsate into the hazardous waste container.
-
-
Final Steps:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 3,5-dibromo-2-chlorobenzoate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents like Methyl 3,5-dibromo-2-chlorobenzoate is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure and ensure safety.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standard.[1][2] | Protects eyes from splashes of the chemical.[1] |
| Face Protection | Face shield worn over safety goggles.[2][3] | Provides an additional layer of protection for the face from splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton, Silver Shield, or disposable nitrile gloves for incidental contact).[1][2][4] | Prevents skin contact with the chemical.[1][2] It is important to inspect gloves before use.[5] |
| Body Protection | A Nomex® or flame-resistant lab coat, fully buttoned.[2] | Protects skin and clothing from spills. |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material.[2][5] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if engineering controls are insufficient or during spill cleanup.[2][6][7] | Prevents inhalation of dust or vapors.[2][6] |
| Engineering Controls | Work in a certified chemical fume hood.[5][8] | Provides primary containment and ventilation to minimize inhalation exposure.[5] |
| Safety Equipment | An accessible and operational eyewash station and safety shower.[9] | For immediate decontamination in case of eye or skin contact.[9] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and preventing accidental exposure.
Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10][14]
-
Keep away from incompatible materials such as strong oxidizing agents.[11][12]
-
Ensure containers are properly labeled with the chemical name and associated hazards.[9][15]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8][10]
-
Sweep or scoop up the absorbed material and place it in a suitable, sealed container for disposal.[6][10][16]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, contact your institution's environmental health and safety department immediately.[14]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][10][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][10][13]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[10][13]
Disposal Plan
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[14][17]
-
Halogenated organic wastes should be segregated from non-halogenated waste streams.[8][17][18]
-
Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[6][9][10]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. epa.gov [epa.gov]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. fishersci.com [fishersci.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 16. fishersci.com [fishersci.com]
- 17. bucknell.edu [bucknell.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
